2-Ethyl-3-methylpyrazine-d3
Description
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Properties
Molecular Formula |
C7H10N2 |
|---|---|
Molecular Weight |
125.19 g/mol |
IUPAC Name |
2-ethyl-3-(trideuteriomethyl)pyrazine |
InChI |
InChI=1S/C7H10N2/c1-3-7-6(2)8-4-5-9-7/h4-5H,3H2,1-2H3/i2D3 |
InChI Key |
LNIMMWYNSBZESE-BMSJAHLVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=NC=CN=C1CC |
Canonical SMILES |
CCC1=NC=CN=C1C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-Ethyl-3-methylpyrazine-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 2-Ethyl-3-methylpyrazine-d3. This deuterated isotopologue of 2-ethyl-3-methylpyrazine (B101031) serves as a crucial internal standard for precise quantification in various analytical applications, particularly in flavor and fragrance chemistry.[1][2][3] Its physical and chemical properties are nearly identical to its non-labeled counterpart, making it the ideal standard for Stable Isotope Dilution Analysis (SIDA).[2]
Core Chemical and Physical Properties
The properties of this compound are primarily referenced from its non-deuterated form, with adjustments for the isotopic labeling.
| Property | Value | Source |
| Molecular Formula | C₇H₇D₃N₂ | [3] |
| Molecular Weight | 125.19 g/mol | [3] |
| CAS Number | 1335401-33-6 | [3] |
| Appearance | Colorless to slightly yellow liquid | [4][5][6] |
| Odor | Strong, raw potato, roasted, earthy, nutty | [4][6] |
| Boiling Point | 57 °C @ 10 mmHg | [4][6] |
| Density | 0.972 - 0.993 g/mL (at 25 °C) | [4] |
| Refractive Index | n20/D 1.499 - 1.509 | [4][5] |
| Solubility | Soluble in water and organic solvents | [4] |
| Parent Compound CAS | 15707-23-0 (for 2-Ethyl-3-methylpyrazine) | [5][7] |
| Parent Compound Formula | C₇H₁₀N₂ | [4][5][7] |
| Parent Compound Mol. Wt. | 122.17 g/mol | [4][5] |
Experimental Protocols
Synthesis of this compound
The synthesis of deuterated alkylpyrazines is crucial for their use in SIDA. A common and effective method involves the nucleophilic addition of a deuterated Grignard reagent to a suitable chloropyrazine precursor.[1]
Objective: To synthesize this compound via Grignard reaction.
Materials:
-
Ethyl-d3 bromide (or a suitable deuterated ethylating agent)
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Standard glassware for anhydrous reactions (e.g., oven-dried round-bottom flask, condenser, dropping funnel)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Methodology:
-
Grignard Reagent Preparation:
-
In an oven-dried, three-necked round-bottom flask under an inert atmosphere, place magnesium turnings.
-
Add a small volume of anhydrous diethyl ether and a crystal of iodine to initiate the reaction.
-
Slowly add a solution of ethyl-d3 bromide in anhydrous diethyl ether via a dropping funnel. The reaction is exothermic and should be controlled with an ice bath if necessary.
-
Stir the mixture until the magnesium has completely reacted, forming the ethyl-d3-magnesium bromide Grignard reagent.
-
-
Coupling Reaction:
-
In a separate flask, dissolve 2-chloro-3-methylpyrazine in anhydrous diethyl ether.
-
Cool the solution of the chloropyrazine to 0 °C using an ice bath.
-
Slowly add the prepared Grignard reagent to the cooled chloropyrazine solution under vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until TLC/GC analysis indicates the consumption of the starting material.
-
-
Work-up and Purification:
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash them with brine.
-
Dry the combined organic phase over anhydrous sodium sulfate.[6]
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the resulting crude product by distillation or column chromatography to obtain pure this compound.[6]
-
Caption: Workflow for the synthesis of this compound.
Quantitative Analysis by HS-SPME-GC-MS
Stable Isotope Dilution Analysis (SIDA) using Gas Chromatography-Mass Spectrometry (GC-MS) is the state-of-the-art method for the accurate quantification of volatile flavor compounds like pyrazines.[1][2] The use of a deuterated internal standard like this compound corrects for sample matrix effects and variations during sample preparation and injection. A Headspace Solid-Phase Microextraction (HS-SPME) sample preparation method is often employed for its sensitivity and selectivity.[8]
Objective: To quantify 2-Ethyl-3-methylpyrazine in a food matrix using this compound as an internal standard.
Materials & Instrumentation:
-
Sample: Homogenized food matrix (e.g., coffee, roasted nuts, cocoa).[9]
-
Internal Standard: A known concentration of this compound solution.
-
Instrumentation: Gas Chromatograph with a Mass Spectrometer detector (GC-MS), SPME autosampler.[8]
-
SPME Fiber: e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).[8]
-
GC Column: e.g., DB-WAX capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).[8]
-
Vials: 20 mL headspace vials.
Methodology:
-
Sample Preparation:
-
HS-SPME Extraction:
-
GC-MS Analysis:
-
Desorption: Immediately after extraction, transfer the SPME fiber to the GC injector, which is set to a high temperature (e.g., 250°C) in splitless mode to desorb the analytes onto the column.[8]
-
Chromatographic Separation: Use a suitable oven temperature program to separate the analytes. For example: start at 40°C (hold 2 min), ramp at 10°C/min to 240°C (hold 5 min).[8]
-
Mass Spectrometric Detection: Operate the mass spectrometer in Electron Ionization (EI) mode.[8] For high sensitivity and selectivity, use Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for both the native analyte and the deuterated standard.[8]
-
-
Quantification:
-
Calculate the concentration of the native 2-Ethyl-3-methylpyrazine by comparing the peak area ratio of the analyte to its deuterated internal standard against a calibration curve.
-
Caption: Analytical workflow for SIDA using HS-SPME-GC-MS.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 2-Ethyl-3-Methylpyrazine | C7H10N2 | CID 27457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scentree.co [scentree.co]
- 6. 2-Ethyl-3-methylpyrazine | 15707-23-0 [chemicalbook.com]
- 7. Pyrazine, 2-ethyl-3-methyl- [webbook.nist.gov]
- 8. benchchem.com [benchchem.com]
- 9. Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Ethyl-3-methylpyrazine-d3 CAS number 1335401-33-6
An In-depth Technical Guide to 2-Ethyl-3-methylpyrazine-d3 (CAS: 1335401-33-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, a deuterated isotopologue of the well-known flavor and aroma compound, 2-Ethyl-3-methylpyrazine. While the non-deuterated form is significant in the food and fragrance industries for its nutty, roasted, and earthy notes, the deuterated version serves a critical role in analytical and research settings.[1] This document details its chemical properties, outlines plausible experimental protocols for its synthesis and application, and presents its primary utility as an internal standard for quantitative analysis.
Introduction
This compound (C₇H₇D₃N₂) is a heterocyclic organic compound belonging to the pyrazine (B50134) family.[2] The strategic replacement of three hydrogen atoms with deuterium (B1214612) atoms on the methyl group creates a stable, isotopically labeled molecule with a higher molecular weight (125.19 g/mol ) than its natural counterpart (122.17 g/mol ).[2][3] This mass difference is fundamental to its primary application as an internal standard in mass spectrometry-based analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[2] In such applications, it is added in a known quantity to a sample to correct for analyte loss during sample preparation and injection, enabling more accurate and precise quantification of the non-deuterated analyte.[2] It can also be used as a tracer in metabolic and pharmacokinetic studies.[2][4]
Physicochemical Properties
Quantitative data for the deuterated compound this compound is not extensively published. However, the physicochemical properties of its non-deuterated analog, 2-Ethyl-3-methylpyrazine (CAS: 15707-23-0), serve as a reliable proxy for its physical behavior.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₇D₃N₂ (Deuterated) | [2][4] |
| C₇H₁₀N₂ (Non-deuterated) | [3] | |
| Molecular Weight | 125.19 g/mol (Deuterated) | [2][4] |
| 122.17 g/mol (Non-deuterated) | [3] | |
| Appearance | Colorless to pale yellow liquid | [3][5] |
| Odor | Nutty, roasted, earthy, potato-like | [6] |
| Density | 0.987 g/mL at 25 °C | |
| Boiling Point | 57 °C at 10 mmHg | |
| Flash Point | 59 °C (138.2 °F) | [3] |
| Refractive Index | n20/D 1.503 - 1.505 | [3] |
| Solubility | Soluble in alcohol and organic solvents; Insoluble in water | [7] |
Experimental Protocols
Proposed Synthesis of this compound
Objective: To synthesize this compound via condensation.
Reagents:
-
2,3-Pentanedione-d3 (B12381177) (custom synthesis may be required)
-
Oxidizing agent (e.g., air, iodine, or ferric chloride)
-
Acid catalyst (e.g., acetic acid)
-
Solvent (e.g., ethanol)
-
Sodium hydroxide (B78521) (for neutralization)
-
Ethyl acetate (B1210297) (for extraction)
-
Anhydrous sodium sulfate (B86663) (for drying)
Procedure:
-
Condensation: Dissolve 1,2-diaminopropane and 2,3-pentanedione-d3 in ethanol (B145695) in a round-bottom flask.
-
Acidification: Add a catalytic amount of acetic acid to the mixture to facilitate the condensation reaction.
-
Reaction: Stir the mixture at room temperature for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Oxidation: Upon completion of the condensation to form the dihydropyrazine (B8608421) intermediate, introduce an oxidizing agent to form the aromatic pyrazine ring. This can often be achieved by bubbling air through the solution or by the addition of a chemical oxidant.
-
Neutralization: Neutralize the reaction mixture with a dilute solution of sodium hydroxide.
-
Extraction: Extract the aqueous mixture multiple times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product via column chromatography on silica (B1680970) gel to yield pure this compound.
Caption: Proposed Synthesis Workflow for this compound.
Quantification of 2-Ethyl-3-methylpyrazine using GC-MS with Internal Standard
This protocol describes the use of this compound as an internal standard for the quantification of its non-deuterated analog in a sample matrix (e.g., a food or beverage sample). The methodology is adapted from a validated method for a similar pyrazine compound.[8]
Objective: To accurately quantify 2-Ethyl-3-methylpyrazine in a sample using Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS).
Materials & Equipment:
-
Sample containing 2-Ethyl-3-methylpyrazine
-
Internal Standard (IS): this compound solution of known concentration
-
20 mL headspace vials with caps
-
SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS)
-
Gas Chromatograph with Mass Spectrometer detector (GC-MS)
-
Capillary column (e.g., DB-WAX, 30 m x 0.25 mm i.d., 0.25 µm film thickness)
Procedure:
-
Sample Preparation: Place a known amount (e.g., 5 g) of the homogenized sample into a 20 mL headspace vial.
-
Internal Standard Spiking: Add a precise volume of the this compound internal standard solution to the vial.
-
Equilibration: Seal the vial and incubate at 60°C for 15 minutes with agitation to allow volatile compounds to partition into the headspace.
-
SPME Extraction: Expose the SPME fiber to the vial's headspace for 30 minutes at 60°C to extract the volatile analytes.
-
GC-MS Analysis:
-
Desorption: Immediately transfer the SPME fiber to the GC injector, set to 250°C in splitless mode, and desorb for 5 minutes.
-
Chromatography: Use a temperature program to separate the compounds (e.g., initial temp 40°C for 2 min, ramp to 240°C at 10°C/min, hold for 5 min). Helium is used as the carrier gas.
-
Mass Spectrometry: Operate the MS in Electron Ionization (EI) mode. Use Selected Ion Monitoring (SIM) for quantification.
-
Monitor characteristic ions for 2-Ethyl-3-methylpyrazine (e.g., m/z 122, 107).
-
Monitor characteristic ions for this compound (e.g., m/z 125, 110).
-
-
-
Quantification: Construct a calibration curve by analyzing standards with known concentrations of the analyte and a fixed concentration of the internal standard. Calculate the concentration of 2-Ethyl-3-methylpyrazine in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Caption: Analytical Workflow using the deuterated compound as an internal standard.
Applications in Research and Development
The primary role of this compound is to serve as a robust tool for analytical chemistry and drug development.
-
Internal Standard: Its most common application is as an internal standard for the accurate quantification of 2-Ethyl-3-methylpyrazine in various matrices, including food, beverages, and environmental samples.[2][4] The non-deuterated compound is a key flavor component in many cooked foods like coffee, chocolate, and roasted nuts.[9][10][11]
-
Tracer Studies: In pharmaceutical and metabolic research, deuterated compounds are used as tracers.[2] By incorporating this compound into a biological system, researchers can track its metabolic fate, distribution, and excretion, providing insights into pharmacokinetic profiles without the use of radioactive labels.[2] Deuteration can sometimes alter the metabolic profile of a drug, a field of study that has gained significant attention.[2]
Conclusion
This compound (CAS: 1335401-33-6) is a specialized, isotopically labeled compound essential for high-precision analytical chemistry. While it shares the fundamental chemical structure of its widely recognized non-deuterated analog, its utility is not in flavor or fragrance but in providing a reliable internal standard for quantitative mass spectrometry and as a non-radioactive tracer for metabolic research. The protocols and data presented in this guide offer a technical foundation for professionals in research and drug development to effectively utilize this valuable analytical tool.
References
- 1. nbinno.com [nbinno.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scentree.co [scentree.co]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. 2-ETHYL-3-METHYLPYRAZINE [ventos.com]
- 6. filbert pyrazine, 15707-23-0 [thegoodscentscompany.com]
- 7. Buy Bulk - 2-Ethyl-3-Methylpyrazine | Wholesale Supplier [sinofoodsupply.com]
- 8. benchchem.com [benchchem.com]
- 9. nacchemical.com [nacchemical.com]
- 10. perfumerflavorist.com [perfumerflavorist.com]
- 11. chemneo.com [chemneo.com]
Synthesis of Deuterated 2-Ethyl-3-methylpyrazine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthetic route for deuterated 2-ethyl-3-methylpyrazine (B101031), a valuable isotopically labeled compound for use as an internal standard in quantitative analysis and as a tracer in metabolic studies. The synthesis involves a three-step process commencing with the formation of the pyrazine (B50134) ring, followed by selective chlorination and subsequent introduction of the deuterium (B1214612) label via a Grignard reaction.
Synthetic Strategy Overview
The synthesis of deuterated 2-ethyl-3-methylpyrazine can be strategically divided into three key stages:
-
Synthesis of 2-Ethyl-3-methylpyrazine: Formation of the core pyrazine structure.
-
Chlorination of 2-Ethyl-3-methylpyrazine: Introduction of a halogen handle for the subsequent isotopic labeling step.
-
Deuteration via Grignard Reaction: Reaction of the chlorinated pyrazine with a deuterated Grignard reagent to yield the final product.
This multistep approach allows for the specific placement of the deuterium atoms. The following sections provide detailed experimental protocols for each of these stages, along with data presentation and characterization methods.
Experimental Protocols
Step 1: Synthesis of 2-Ethyl-3-methylpyrazine
The synthesis of the 2-ethyl-3-methylpyrazine core can be achieved through a condensation reaction, such as the Gutknecht pyrazine synthesis. This method involves the self-condensation of an α-aminoketone, which can be formed in situ from an α-hydroxyketone and ammonia.
Materials:
-
1-aminopropan-2-one (B1265363) (or its hydrochloride salt)
-
Butane-2,3-dione
-
Ammonium (B1175870) hydroxide (B78521) (25% in water)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Sodium bicarbonate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-aminopropan-2-one hydrochloride (1 eq) and butane-2,3-dione (1 eq) in ethanol.
-
Slowly add ammonium hydroxide solution (2 eq) to the mixture.
-
Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by fractional distillation under reduced pressure to yield pure 2-ethyl-3-methylpyrazine.
Step 2: Chlorination of 2-Ethyl-3-methylpyrazine
Selective chlorination of the pyrazine ring is a crucial step to introduce a leaving group for the subsequent Grignard reaction. Based on literature for similar alkylpyrazines, chlorination can be achieved using sulphuryl chloride in the presence of a catalyst.
Materials:
-
2-Ethyl-3-methylpyrazine
-
Sulphuryl chloride (SO₂Cl₂)
-
N,N-Dimethylformamide (DMF)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, dissolve 2-ethyl-3-methylpyrazine (1 eq) in dry dichloromethane.
-
Add a catalytic amount of N,N-dimethylformamide (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add sulphuryl chloride (1.1 eq), dissolved in dry dichloromethane, to the reaction mixture via the dropping funnel, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction by GC-MS.
-
Carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
The resulting crude 2-chloro-3-ethyl-5-methylpyrazine can be purified by column chromatography on silica (B1680970) gel.
Step 3: Synthesis of Deuterated 2-Ethyl-3-methylpyrazine (d₃)
The final step involves the reaction of the chlorinated pyrazine with a deuterated Grignard reagent to introduce the trideuteromethyl group.
Materials:
-
2-Chloro-3-ethyl-5-methylpyrazine
-
Magnesium turnings
-
Deuterated methyl iodide (CD₃I)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Saturated ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, two-necked flask equipped with a reflux condenser and a dropping funnel under a nitrogen atmosphere, place magnesium turnings (1.5 eq). Add a small crystal of iodine to initiate the reaction.
-
Add a solution of deuterated methyl iodide (1.5 eq) in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction should start spontaneously. If not, gentle heating may be required.
-
After the addition is complete, reflux the mixture for 30 minutes to ensure the complete formation of the Grignard reagent (CD₃MgI).
-
Grignard Reaction: In a separate flame-dried flask, dissolve 2-chloro-3-ethyl-5-methylpyrazine (1 eq) in anhydrous diethyl ether.
-
Slowly add the prepared deuterated Grignard reagent to the solution of the chloropyrazine at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with diethyl ether (3 x 40 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude deuterated 2-ethyl-3-methylpyrazine can be purified by column chromatography on silica gel or by preparative gas chromatography to obtain the final product with high isotopic and chemical purity.
Data Presentation
Physicochemical Properties
| Property | 2-Ethyl-3-methylpyrazine | Deuterated 2-Ethyl-3-methylpyrazine (d₃) |
| Molecular Formula | C₇H₁₀N₂ | C₇H₇D₃N₂ |
| Molecular Weight | 122.17 g/mol | 125.20 g/mol |
| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid |
| Boiling Point | ~172 °C | Not reported, expected to be similar to the non-deuterated form |
Spectroscopic Data (Expected)
| Spectroscopy | 2-Ethyl-3-methylpyrazine | Deuterated 2-Ethyl-3-methylpyrazine (d₃) |
| ¹H NMR | Signals corresponding to ethyl and methyl protons. | Absence of the methyl proton signal at ~2.5 ppm. |
| ¹³C NMR | Signals for all 7 carbon atoms. | The signal for the deuterated methyl carbon will be a multiplet due to C-D coupling and will have a lower intensity. |
| Mass Spec (EI) | Molecular ion (M⁺) at m/z 122. | Molecular ion (M⁺) at m/z 125. |
Visualizations
Synthetic Pathway
Caption: Synthetic pathway for deuterated 2-ethyl-3-methylpyrazine.
Experimental Workflow: Deuteration Step
Caption: Experimental workflow for the deuteration step.
Characterization and Quality Control
The final deuterated product should be thoroughly characterized to confirm its identity, purity, and isotopic enrichment.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the chemical purity and confirm the molecular weight, showing an increase of 3 Da compared to the non-deuterated standard.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the absence of the signal corresponding to the methyl protons.
-
²H NMR: To confirm the presence and position of the deuterium label.
-
¹³C NMR: To observe the characteristic triplet for the deuterated carbon and confirm the overall carbon skeleton.
-
-
High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and confirm the elemental composition.
The isotopic purity can be calculated from the mass spectrometry data by comparing the peak intensities of the deuterated and non-deuterated molecular ions.
Conclusion
This technical guide outlines a robust and logical synthetic approach for the preparation of deuterated 2-ethyl-3-methylpyrazine. The provided protocols are based on established chemical transformations and can be adapted and optimized by researchers in a laboratory setting. The successful synthesis of this isotopically labeled compound will provide a valuable tool for a wide range of applications in drug development, flavor chemistry, and metabolic research.
The Natural Occurrence of 2-Ethyl-3-methylpyrazine: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Ethyl-3-methylpyrazine (B101031) is a vital heterocyclic aromatic compound that significantly contributes to the desirable nutty, roasted, and earthy aromas of numerous thermally processed and fermented foods. Its presence, even at trace concentrations, can profoundly influence the sensory profile of a wide array of products, including coffee, cocoa, baked goods, and alcoholic beverages. This technical guide provides an in-depth exploration of the natural occurrence of 2-ethyl-3-methylpyrazine, detailing its formation through both the Maillard reaction and microbial biosynthesis. Furthermore, this document outlines comprehensive experimental protocols for the extraction, identification, and quantification of this potent flavor compound, and presents key quantitative data in a clear, comparative format. Visual diagrams of the primary formation pathways and a typical analytical workflow are provided to facilitate a deeper understanding of the underlying chemical and procedural principles.
Introduction
2-Ethyl-3-methylpyrazine (C₇H₁₀N₂) is a member of the alkylpyrazine family, a class of compounds renowned for their powerful and often pleasant aromas.[1] It is characterized by a pyrazine (B50134) ring substituted with an ethyl group at the 2-position and a methyl group at the 3-position. This specific substitution pattern is responsible for its characteristic sensory properties, which are often described as nutty, peanut-like, and reminiscent of roasted cocoa.[2][3] The low odor threshold of many pyrazines, including 2-ethyl-3-methylpyrazine, makes them crucial components of the overall flavor profile of many foods and beverages.[4]
The formation of 2-ethyl-3-methylpyrazine in nature is primarily attributed to two key processes: the Maillard reaction, which occurs during the thermal processing of food, and microbial activity, which is prevalent in fermented products.[5][6] Understanding the mechanisms of its formation and its distribution in various natural matrices is of paramount importance for food scientists aiming to control and optimize flavor development, as well as for researchers in other fields, such as drug development, where analogous reactions can occur.
Natural Occurrence and Quantitative Data
2-Ethyl-3-methylpyrazine has been identified in a wide variety of food products. Its concentration can vary significantly depending on factors such as the raw materials, processing conditions (e.g., roasting temperature and time), and fermentation processes. The following table summarizes some of the reported quantitative data for 2-ethyl-3-methylpyrazine in various natural sources.
| Food Product | Sample State | Concentration (µg/kg) | Reference(s) |
| Cocoa Products | |||
| Roasted Cocoa Beans | Data not specified individually, but present | [7] | |
| Milk Chocolate | Lower than in cocoa mass | [7] | |
| Coffee | |||
| Roasted Coffee Beans | Among the lowest concentrations of alkylpyrazines | [8] | |
| Tea | |||
| Roasted Green Tea (160°C) | ~1.5 | [9] | |
| Roasted Green Tea (180°C) | ~2.5 | [9] | |
| Roasted Green Tea (200°C) | ~4.0 | [9] | |
| Baked Goods | |||
| Potato-based matrix | Detected, levels influenced by precursor addition | [10] | |
| Wheat Bread | Present | [11] | |
| Cooked Meats | |||
| Cooked Beef | Present | [11] | |
| Roast Chicken | Present | [11] | |
| Other | |||
| Roasted Barley | Present | [11] | |
| Roasted Sesame Seed | Present | [11] | |
| Boiled Egg | Present | [11] |
Formation Pathways
The presence of 2-ethyl-3-methylpyrazine in food is a result of complex chemical and biological reactions. The two primary pathways for its formation are the Maillard reaction and microbial biosynthesis.
The Maillard Reaction
The Maillard reaction is a non-enzymatic browning reaction that occurs between amino acids and reducing sugars at elevated temperatures.[6] This complex cascade of reactions is responsible for the development of color and flavor in a vast array of cooked foods. The formation of 2-ethyl-3-methylpyrazine through this pathway involves the interaction of specific precursors.
The nitrogen atoms of the pyrazine ring are primarily derived from the amino groups of amino acids. For the formation of an ethyl and a methyl group, amino acids such as L-alanine and L-threonine are likely precursors, as their degradation can yield acetaldehyde (B116499) and other key intermediates.[12] The carbon backbone of the pyrazine ring and its substituents originate from the breakdown of reducing sugars.
A plausible pathway for the formation of 2-ethyl-3-methylpyrazine via the Maillard reaction is depicted in the following diagram:
Caption: Proposed formation pathway of 2-ethyl-3-methylpyrazine in the Maillard reaction.
Microbial Biosynthesis
Certain microorganisms, particularly bacteria of the genus Bacillus, are capable of producing alkylpyrazines during fermentation processes.[13][14] Strains of Bacillus subtilis, for instance, have been shown to synthesize various pyrazines, including 2,5-dimethylpyrazine (B89654) and 2,3,5-trimethylpyrazine, from the amino acid L-threonine.[1][15] While the specific enzymatic pathway for 2-ethyl-3-methylpyrazine is not as extensively detailed, the general mechanism involves the enzymatic conversion of amino acids into α-amino ketone intermediates, which then undergo non-enzymatic condensation and oxidation to form the pyrazine ring.
The biosynthesis of 2,5-dimethylpyrazine in Bacillus subtilis serves as a model for understanding the formation of other alkylpyrazines. This pathway involves the enzyme L-threonine 3-dehydrogenase (TDH), which catalyzes the oxidation of L-threonine to L-2-amino-acetoacetate. This intermediate can then be decarboxylated to form aminoacetone, a key precursor for pyrazine synthesis.[1]
The following diagram illustrates a generalized biosynthetic pathway for alkylpyrazines in Bacillus subtilis:
Caption: Generalized biosynthetic pathway of alkylpyrazines in Bacillus subtilis.
Experimental Protocols
The accurate quantification of 2-ethyl-3-methylpyrazine in complex food matrices requires robust and sensitive analytical methodologies. Gas chromatography-mass spectrometry (GC-MS) is the technique of choice for the analysis of volatile and semi-volatile compounds like pyrazines.[16] Headspace solid-phase microextraction (HS-SPME) is a widely used solvent-free sample preparation technique that is highly effective for the extraction of pyrazines from various food samples.[17][18]
Protocol: Quantification of 2-Ethyl-3-methylpyrazine using HS-SPME-GC-MS
This protocol provides a general framework for the analysis of 2-ethyl-3-methylpyrazine. Optimization of specific parameters (e.g., fiber type, extraction time, and temperature) is often necessary for different sample matrices.
1. Sample Preparation:
-
Solid Samples (e.g., roasted coffee beans, cocoa powder): Homogenize the sample to a fine powder. Weigh a precise amount (e.g., 1-2 g) of the powdered sample into a headspace vial.
-
Liquid Samples (e.g., beer, coffee beverage): Pipette a known volume (e.g., 5-10 mL) of the liquid sample into a headspace vial. For viscous samples, dilution with deionized water may be necessary.
-
Internal Standard: Add a known concentration of an appropriate internal standard, such as a deuterated analog of 2-ethyl-3-methylpyrazine (e.g., 2-ethyl-3-methyl-d3-pyrazine), to the vial for accurate quantification.[19] The addition of sodium chloride (NaCl) to aqueous samples can enhance the release of volatile compounds into the headspace.[20]
2. Headspace Solid-Phase Microextraction (HS-SPME):
-
Seal the vial and place it in a temperature-controlled autosampler.
-
Equilibrate the sample at a specific temperature (e.g., 50-80°C) for a defined period (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.[5][20]
-
Expose a suitable SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a specific extraction time (e.g., 20-40 minutes) to adsorb the analytes.[18]
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Injection: Retract the SPME fiber and immediately insert it into the heated injection port of the gas chromatograph (e.g., 250°C) for thermal desorption of the analytes.
-
Gas Chromatography (GC) Conditions:
-
Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-INNOWax).
-
Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp the temperature up to a final temperature (e.g., 240-260°C) to achieve separation of the target compounds.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Acquisition Mode: Full scan mode for identification and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for targeted quantification.
-
4. Data Analysis:
-
Identification: Identify 2-ethyl-3-methylpyrazine by comparing its mass spectrum and retention time with those of an authentic standard or with established mass spectral libraries (e.g., NIST).
-
Quantification: Construct a calibration curve using standard solutions of 2-ethyl-3-methylpyrazine of known concentrations. Quantify the analyte in the sample by relating the peak area ratio of the analyte to the internal standard to the calibration curve.
The following diagram illustrates a typical experimental workflow for the analysis of 2-ethyl-3-methylpyrazine.
Caption: A typical experimental workflow for the analysis of 2-ethyl-3-methylpyrazine.
Conclusion
2-Ethyl-3-methylpyrazine is a key aroma compound that plays a crucial role in the sensory perception of a wide range of food products. Its natural occurrence is a direct consequence of complex chemical and biological processes, primarily the Maillard reaction during thermal processing and microbial biosynthesis during fermentation. A thorough understanding of these formation pathways is essential for controlling and optimizing the flavor profiles of foods and beverages. The analytical methodologies detailed in this guide, particularly HS-SPME-GC-MS, provide the necessary tools for the accurate and sensitive quantification of 2-ethyl-3-methylpyrazine. The data and protocols presented herein serve as a valuable resource for researchers, scientists, and drug development professionals working in fields where the formation and analysis of such heterocyclic compounds are of significant interest. Further research is warranted to expand the quantitative database of 2-ethyl-3-methylpyrazine across a broader spectrum of natural products and to further elucidate the specific enzymatic pathways involved in its microbial biosynthesis.
References
- 1. journals.asm.org [journals.asm.org]
- 2. benchchem.com [benchchem.com]
- 3. filbert pyrazine, 15707-23-0 [thegoodscentscompany.com]
- 4. openpub.fmach.it [openpub.fmach.it]
- 5. mdpi.com [mdpi.com]
- 6. Maillard reaction - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 11. 2-Ethyl-3-methylpyrazine Analytical Reference Material - Best Price for Food Applications [nacchemical.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] Pyrazines Biosynthesis by Bacillus Strains Isolated from Natto Fermented Soybean | Semantic Scholar [semanticscholar.org]
- 15. An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Headspace-solid phase microextraction-gas chromatography-tandem mass spectrometry (HS-SPME-GC-MS2) method for the determination of pyrazines in perilla seed oils: impact of roasting on the pyrazines in perilla seed oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS) [pubmed.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Characterization of pyrazines in some Chinese liquors and their approximate concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
Mass spectrometry of 2-Ethyl-3-methylpyrazine-d3
An In-depth Technical Guide to the Mass Spectrometry of 2-Ethyl-3-methylpyrazine-d3
Introduction
2-Ethyl-3-methylpyrazine is a heterocyclic aromatic organic compound that belongs to the pyrazine (B50134) family. These compounds are known for their potent nutty, roasted, and earthy aromas and are significant flavor components in a wide variety of cooked and roasted foods, including coffee, peanuts, and baked goods.[1][2][3] Due to their importance in the food and fragrance industries, accurate quantification of pyrazines is often required.
This guide focuses on the mass spectrometry of this compound, a deuterated isotopologue of 2-Ethyl-3-methylpyrazine.[4][5] Isotopically labeled compounds like this are ideal internal standards for quantitative analysis using mass spectrometry.[4] Deuterated standards are considered the "gold standard" in quantitative assays because they exhibit nearly identical chemical and physical properties—such as extraction efficiency and chromatographic retention time—to their non-deuterated counterparts, yet are easily distinguished by their difference in mass-to-charge ratio (m/z) in the mass spectrometer.[6] This allows for precise correction of analyte loss during sample preparation and variations in instrument response.[6]
Molecular and Spectrometric Data
The key to utilizing this compound as an internal standard is understanding its mass spectrometric behavior relative to the native analyte. The addition of three deuterium (B1214612) atoms results in a predictable mass shift of +3 Da.
Compound Properties
The fundamental properties of 2-Ethyl-3-methylpyrazine and its deuterated internal standard are summarized below.
| Property | 2-Ethyl-3-methylpyrazine (Analyte) | This compound (Internal Standard) |
| Molecular Formula | C₇H₁₀N₂[7] | C₇H₇D₃N₂ |
| Molecular Weight | ~122.17 g/mol [8] | ~125.20 g/mol |
| CAS Number | 15707-23-0[7] | Not explicitly available, specific to manufacturer |
Mass Spectrometry Data (Electron Ionization)
Electron Ionization (EI) is a common technique for the analysis of volatile compounds like pyrazines. The fragmentation pattern provides a structural fingerprint. For this compound (assuming deuteration on the methyl group, a common labeling position), the molecular ion and key fragments will be shifted by +3 mass units compared to the unlabeled compound.
| Ion Description | 2-Ethyl-3-methylpyrazine (m/z) | This compound (Predicted m/z) |
| Molecular Ion [M]⁺ | 122[8] | 125 |
| Loss of Hydrogen [M-H]⁺ | 121[8] | 124 |
| Loss of Methyl Group [M-CH₃]⁺ | 107 | 110 (Loss of -CH₃ from ethyl group) |
| Loss of Deuterated Methyl Group [M-CD₃]⁺ | N/A | 107 |
| Loss of Ethyl Group [M-C₂H₅]⁺ | 93[9] | 96 |
Note: The relative abundances of fragments for the deuterated standard are predicted to be similar to the native compound but may vary slightly due to isotope effects.
Proposed Fragmentation Pathway
The fragmentation of this compound in an EI source is initiated by the removal of an electron to form a molecular ion (m/z 125). This high-energy ion then undergoes characteristic fragmentation, primarily through the cleavage of its alkyl side chains. The diagram below illustrates the proposed pathway assuming the deuterium atoms are located on the methyl group.
Experimental Protocols
A robust and validated method is crucial for the accurate quantification of 2-Ethyl-3-methylpyrazine. The following section details a typical Gas Chromatography-Mass Spectrometry (GC-MS) protocol.
Sample Preparation
The goal of sample preparation is to extract the analyte and internal standard from the sample matrix and prepare it for GC-MS analysis.
-
Materials:
-
Sample containing 2-Ethyl-3-methylpyrazine.
-
This compound internal standard (IS) stock solution (e.g., 100 µg/mL in methanol).
-
Dichloromethane (DCM), HPLC grade.
-
Anhydrous sodium sulfate (B86663).
-
2 mL GC vials with septa caps.
-
-
Procedure:
-
Sample Measurement: Accurately weigh or measure a known quantity of the homogenized sample (e.g., 1 g or 1 mL) into a glass vial.
-
Internal Standard Spiking: Add a precise volume of the this compound internal standard stock solution to the sample. The amount should be chosen to yield a detector response similar to that of the analyte in the sample.
-
Extraction: Add 2 mL of DCM to the vial. Vortex vigorously for 2 minutes to ensure thorough mixing and extraction of the pyrazines into the organic solvent.
-
Phase Separation: Centrifuge the sample at 3000 rpm for 10 minutes to separate the organic layer from the sample matrix.
-
Drying and Transfer: Carefully transfer the DCM layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Final Preparation: Transfer the dried extract into a 2 mL GC vial for analysis.
-
GC-MS Instrumentation and Conditions
This protocol is based on typical conditions for analyzing volatile pyrazines.[10]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an EI source (e.g., Agilent GC-MS system or equivalent).
-
GC Conditions:
-
Injection Volume: 1 µL.
-
Injector Temperature: 250°C.[10]
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[10]
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent non-polar column).
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230°C.[10]
-
Quadrupole Temperature: 150°C.[10]
-
Electron Energy: 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Quantifier Ion (Analyte): m/z 121.
-
Qualifier Ion (Analyte): m/z 122.
-
Quantifier Ion (IS): m/z 124.
-
Qualifier Ion (IS): m/z 125.
-
-
Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of 2-Ethyl-3-methylpyrazine and a fixed concentration of the this compound internal standard.
-
Integration: Integrate the peak areas for the quantifier ions of both the analyte (m/z 121) and the internal standard (m/z 124) in each standard and sample.
-
Ratio Calculation: Calculate the ratio of the analyte peak area to the internal standard peak area for each point.
-
Quantification: Plot the peak area ratio against the analyte concentration for the calibration standards to generate a linear regression curve. Use the equation of this line to calculate the concentration of 2-Ethyl-3-methylpyrazine in the unknown samples based on their measured peak area ratios.
Experimental Workflow Visualization
The entire process from sample receipt to final data can be visualized as a logical workflow.
Conclusion
This compound serves as an exemplary internal standard for the mass spectrometric quantification of its native analog. Its predictable mass shift and identical physicochemical behavior allow for highly accurate and precise measurements, which are critical in the fields of food science, flavor chemistry, and metabolic research. The detailed GC-MS protocol and workflows provided in this guide offer a comprehensive framework for researchers and scientists to develop and implement robust analytical methods for this important flavor compound.
References
- 1. Showing Compound 2-Ethyl-3-methylpyrazine, 9CI (FDB021162) - FooDB [foodb.ca]
- 2. 2-ETHYL-3-METHYLPYRAZINE [ventos.com]
- 3. 2-Ethyl-3-methylpyrazine = 98 , FCC, FG 15707-23-0 [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. benchchem.com [benchchem.com]
- 7. Pyrazine, 2-ethyl-3-methyl- [webbook.nist.gov]
- 8. 2-Ethyl-3-Methylpyrazine | C7H10N2 | CID 27457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-Ethyl-3-methylpyrazine-d3
This technical guide provides comprehensive information on 2-Ethyl-3-methylpyrazine-d3, a deuterated isotopologue of 2-Ethyl-3-methylpyrazine. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize stable isotope-labeled compounds as internal standards.
Core Compound Data
2-Ethyl-3-methylpyrazine is a naturally occurring compound found in various cooked foods, contributing to their characteristic nutty and roasted aromas. Its deuterated form, this compound, serves as a valuable internal standard for quantitative analysis by mass spectrometry (GC-MS or LC-MS) and NMR. The incorporation of three deuterium (B1214612) atoms results in a predictable mass shift, facilitating its distinction from the endogenous, non-labeled analyte.
A summary of the key quantitative data for both the non-deuterated and deuterated forms is presented in the table below for easy comparison.
| Property | 2-Ethyl-3-methylpyrazine | This compound |
| Chemical Formula | C₇H₁₀N₂[1][2][3][4][5] | C₇H₇D₃N₂[6] |
| Molecular Weight | 122.17 g/mol [2][3][5] | 125.19 g/mol [6][7] |
| Monoisotopic Mass | 122.0844 u | 125.1033 u |
| CAS Number | 15707-23-0 | 1335401-33-6[6][7] |
Experimental Applications and Protocols
Use as an Internal Standard in Mass Spectrometry
This compound is primarily employed as an internal standard in quantitative analytical methods. The underlying principle of this application is isotopic dilution analysis. A known quantity of the deuterated standard is added to a sample containing an unknown quantity of the non-deuterated analyte. The ratio of the analyte to the internal standard is then measured by mass spectrometry. Since the analyte and the internal standard exhibit nearly identical chemical and physical properties, any sample loss during preparation and analysis affects both compounds equally, leading to highly accurate and precise quantification.
A generalized experimental workflow for the use of this compound as an internal standard is depicted below.
Structural Relationship
The structural difference between 2-Ethyl-3-methylpyrazine and its d3 isotopologue is the substitution of three hydrogen atoms with deuterium atoms on the methyl group. This substitution is key to its utility as an internal standard, as it increases the mass without significantly altering the chemical properties.
References
- 1. Showing Compound 2-Ethyl-3-methylpyrazine, 9CI (FDB021162) - FooDB [foodb.ca]
- 2. 2-Ethyl-3-methylpyrazine Analytical Reference Material - Best Price for Food Applications [nacchemical.com]
- 3. 2-Ethyl-3-Methylpyrazine | C7H10N2 | CID 27457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pyrazine, 2-ethyl-3-methyl- [webbook.nist.gov]
- 5. scentree.co [scentree.co]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. medchemexpress.com [medchemexpress.com]
Olfactory Profile of 2-Ethyl-3-methylpyrazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethyl-3-methylpyrazine is a heterocyclic aromatic compound belonging to the pyrazine (B50134) family, a class of substances renowned for their significant contributions to the aromas of roasted, baked, and fermented foods. This technical guide provides an in-depth overview of the olfactory properties of 2-Ethyl-3-methylpyrazine, detailing its sensory characteristics, quantitative data, the experimental protocols used for its assessment, and the underlying signaling pathways involved in its perception. This document is intended to serve as a comprehensive resource for professionals in the fields of sensory science, food chemistry, and pharmacology.
Olfactory Characteristics
2-Ethyl-3-methylpyrazine is characterized by a complex and potent aroma profile. Its scent is most commonly described as nutty, roasted, and earthy.[1][2] Depending on the concentration and the medium, it can also exhibit notes of coffee, chocolate, caramel, and even a hint of raw potato.[3][4] This multifaceted aroma makes it a crucial component in the flavor profiles of a wide range of products, including coffee, cocoa, peanuts, and baked goods.[1][5] In perfumery, it is utilized to impart warm, gourmand, and earthy notes to fragrance compositions.[2]
Quantitative Olfactory Data
The potency of an odorant is quantified by its odor threshold, the minimum concentration at which it can be detected by the human olfactory system. The following table summarizes the available quantitative data for 2-Ethyl-3-methylpyrazine.
| Parameter | Medium | Value | Reference(s) |
| Odor Detection Threshold | Not Specified | 2 ppm | [6] |
Experimental Protocols
The determination of the olfactory properties of compounds like 2-Ethyl-3-methylpyrazine relies on a combination of instrumental analysis and sensory evaluation by trained human panels.
Gas Chromatography-Olfactometry (GC-O)
Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to identify the specific volatile compounds in a sample that are responsible for its aroma.
Methodology:
-
Sample Preparation: A solution of 2-Ethyl-3-methylpyrazine is prepared in a suitable solvent.
-
Injection: A small volume of the sample is injected into a gas chromatograph (GC).
-
Separation: The GC separates the volatile compounds based on their boiling points and chemical properties as they pass through a capillary column.
-
Effluent Splitting: At the end of the column, the effluent is split into two streams. One stream is directed to a conventional detector (e.g., a mass spectrometer for chemical identification), while the other is directed to a sniffing port.
-
Olfactory Detection: A trained sensory panelist sniffs the effluent from the sniffing port and records the time, duration, and description of any detected odors.
-
Data Analysis: The data from the chemical detector and the sensory panel are correlated to identify the specific chemical compound responsible for each perceived aroma.
Sensory Panel Evaluation for Odor Threshold Determination (3-Alternative Forced Choice - 3-AFC)
The 3-Alternative Forced Choice (3-AFC) method is a standardized protocol for determining the detection threshold of a substance.
Methodology:
-
Panelist Selection and Training: A panel of individuals is screened for their sensory acuity and trained to recognize the specific aroma of 2-Ethyl-3-methylpyrazine.
-
Sample Preparation: A series of dilutions of 2-Ethyl-3-methylpyrazine in an odor-free medium (e.g., water or air) are prepared in ascending order of concentration.
-
Presentation: For each concentration level, three samples are presented to each panelist. Two of the samples are blanks (containing only the medium), and one contains the diluted 2-Ethyl-3-methylpyrazine. The order of presentation is randomized.
-
Task: Each panelist is required to identify the sample that is different from the other two.
-
Data Analysis: The results from all panelists are collected and statistically analyzed to determine the lowest concentration at which a significant proportion of the panel can correctly identify the odorant-containing sample. This concentration is defined as the detection threshold.
Signaling Pathways
The perception of odors begins with the interaction of volatile molecules with olfactory receptors (ORs) located in the olfactory epithelium of the nasal cavity. Research has identified that the human olfactory receptor OR5K1 is a key receptor that responds to a variety of pyrazine compounds.[5][7] While not exclusively studied for 2-Ethyl-3-methylpyrazine, its structural similarity to other pyrazines strongly suggests its interaction with this receptor.
The binding of an odorant like 2-Ethyl-3-methylpyrazine to its receptor initiates a cascade of intracellular events, leading to the generation of an electrical signal that is transmitted to the brain for processing.
References
- 1. chemcom.be [chemcom.be]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
- 5. An evolutionary conserved olfactory receptor for foodborne and semiochemical alkylpyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. An evolutionary conserved olfactory receptor for foodborne and semiochemical alkylpyrazines - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 2-Ethyl-3-methylpyrazine-d3 for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on 2-Ethyl-3-methylpyrazine-d3, a deuterated analog of the naturally occurring flavor compound 2-ethyl-3-methylpyrazine (B101031). This guide is intended for professionals in research, analytical chemistry, and drug development who utilize stable isotope-labeled compounds as internal standards for quantitative analysis.
Introduction
This compound (CAS No. 1335401-33-6) is a synthetic, isotopically labeled compound where three hydrogen atoms on the methyl group have been replaced with deuterium.[1] This substitution results in a molecule that is chemically identical to its non-deuterated counterpart but has a higher molecular weight. This key difference allows for its use as an ideal internal standard in mass spectrometry-based analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The co-elution of the deuterated standard with the native analyte allows for precise and accurate quantification by correcting for variations in sample preparation and instrument response. This technique, known as Stable Isotope Dilution Analysis (SIDA), is the gold standard for the quantification of volatile and semi-volatile compounds in complex matrices.
Commercial Suppliers and Physical Properties
While several suppliers offer the non-deuterated form of 2-ethyl-3-methylpyrazine, the availability of the deuterated (d3) version is more specialized. The following table summarizes the known commercial supplier and available technical data. Researchers are advised to request a lot-specific Certificate of Analysis (CoA) from the supplier to obtain precise quantitative information.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Purity | Isotopic Enrichment |
| MedChemExpress (MCE) | This compound | 1335401-33-6 | C₇H₇D₃N₂ | 125.19 | Information not publicly available. | Information not publicly available. |
Note: Data regarding purity and isotopic enrichment are typically found on the Certificate of Analysis (CoA) provided by the supplier.
Experimental Protocols
The primary application of this compound is as an internal standard in Stable Isotope Dilution Analysis (SIDA) for the quantification of 2-ethyl-3-methylpyrazine in various samples, particularly in food and beverage products where it contributes to the flavor profile. The following is a representative experimental protocol for the analysis of pyrazines in a liquid matrix (e.g., coffee) using Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS.
Objective: To quantify the concentration of 2-ethyl-3-methylpyrazine in a liquid sample using this compound as an internal standard.
Materials:
-
Sample: Liquid matrix (e.g., filtered coffee, beer).
-
Internal Standard (IS) Stock Solution: Prepare a stock solution of this compound in methanol (B129727) at a concentration of 100 µg/mL.
-
Calibration Standard Stock Solution: Prepare a stock solution of non-deuterated 2-ethyl-3-methylpyrazine in methanol at a concentration of 100 µg/mL.
-
Working Calibration Solutions: Prepare a series of calibration standards by spiking a control matrix (e.g., deionized water) with known concentrations of the calibration standard stock solution and a constant concentration of the internal standard stock solution.
-
Vials: 20 mL headspace vials with PTFE-faced silicone septa.
-
Solid-Phase Microextraction (SPME) Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for broad volatile compound coverage.
-
Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a capillary column suitable for volatile compound analysis (e.g., DB-WAX or HP-INNOWAX, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
Procedure:
-
Sample Preparation:
-
Pipette 5 mL of the liquid sample into a 20 mL headspace vial.
-
Spike the sample with a known amount of the this compound internal standard stock solution to achieve a final concentration within the calibrated range.
-
For coffee samples, the addition of a saturated NaCl solution can enhance the release of volatile compounds.[2]
-
Seal the vial immediately.
-
-
Headspace Solid-Phase Microextraction (HS-SPME):
-
Equilibration: Incubate the sealed vial at 60-80°C for 15-30 minutes with agitation to allow the volatile compounds to partition into the headspace.[2]
-
Extraction: Expose the SPME fiber to the headspace of the vial for a fixed time (e.g., 30 minutes) at the same temperature with continued agitation.
-
-
GC-MS Analysis:
-
Desorption: Immediately after extraction, insert the SPME fiber into the GC inlet for thermal desorption at 250-270°C for 5-10 minutes.[2]
-
Gas Chromatography Parameters (Representative):
-
Mass Spectrometry Parameters (Representative):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.[2]
-
Quadrupole Temperature: 150°C.[2]
-
Scan Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for both the analyte and the internal standard.
-
2-ethyl-3-methylpyrazine (Analyte): Monitor characteristic ions (e.g., m/z 122, 107).
-
This compound (Internal Standard): Monitor characteristic ions (e.g., m/z 125, 110).
-
-
-
-
Data Analysis:
-
Integrate the peak areas of the selected ions for both the analyte and the internal standard.
-
Calculate the response ratio (analyte peak area / internal standard peak area).
-
Construct a calibration curve by plotting the response ratio against the concentration of the calibration standards.
-
Determine the concentration of 2-ethyl-3-methylpyrazine in the sample by interpolating its response ratio on the calibration curve.
-
Visualizations
As this compound is a synthetic compound primarily used as an analytical standard, it is not involved in biological signaling pathways. The following diagrams illustrate the logical workflow for its application in Stable Isotope Dilution Analysis (SIDA) and the selection process for an appropriate internal standard.
Caption: A flowchart illustrating the key stages of a Stable Isotope Dilution Analysis (SIDA) workflow.
Caption: A logical diagram illustrating the selection process for an ideal internal standard in pyrazine analysis.
References
An In-depth Technical Guide to the Isotopic Labeling of Pyrazine Compounds
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles, experimental methodologies, and applications of isotopically labeling pyrazine (B50134) compounds. Pyrazines are a critical class of nitrogen-containing heterocyclic compounds prevalent in pharmaceuticals, flavor chemistry, and materials science.[1][2] Isotopic labeling—the substitution of an atom with its isotope (e.g., ²H for ¹H, ¹³C for ¹²C, ¹⁵N for ¹⁴N)—is an indispensable tool for elucidating reaction mechanisms, tracking metabolic pathways, and performing precise quantitative analysis.[3][4]
Core Principles and Applications of Isotopic Labeling
Isotopically labeled compounds, or isotopologues, are chemically identical to their unlabeled counterparts but possess a different mass. This mass difference is detectable by analytical techniques like mass spectrometry (MS) and can induce subtle, measurable changes in molecular vibrations and nuclear magnetic resonance (NMR) spectra.[4][5] This principle underpins the primary applications of labeled pyrazines.
Key Applications:
-
Drug Metabolism and Pharmacokinetics (DMPK): Labeled pyrazine-containing drug candidates are used in "cold-labeled" studies to trace absorption, distribution, metabolism, and excretion (ADME) pathways without the need for radioactive isotopes. The unique mass signature allows for unambiguous detection of the drug and its metabolites against a complex biological background.[6][7]
-
Quantitative Analysis: Stable Isotope Dilution Analysis (SIDA) is a gold-standard quantification method that uses a known concentration of an isotopically labeled pyrazine as an internal standard.[8] Because the labeled standard is chemically identical to the analyte, it can correct for sample loss during extraction and inconsistencies in instrument response, leading to highly accurate and precise measurements.[8][9]
-
Mechanistic Elucidation: Isotope labeling is crucial for understanding complex chemical transformations, such as the Maillard reaction in food chemistry, where pyrazines are key flavor compounds. By labeling precursors with ¹³C or ¹⁵N, researchers can trace the incorporation of these atoms into the final pyrazine products, revealing their formation pathways.[10][11][12]
-
Kinetic Isotope Effect (KIE): Substituting an atom with its heavier isotope can slow down reactions where a bond to that atom is broken in the rate-determining step. Deuterium (B1214612) labeling (replacing C-H with C-D bonds) is often employed in drug development to slow metabolic degradation at specific sites, potentially improving a drug's pharmacokinetic profile.[3]
Synthetic Strategies for Isotopic Labeling
The incorporation of stable isotopes into the pyrazine core or its substituents can be achieved through various synthetic routes, either by using commercially available labeled precursors or by introducing the label during the synthesis.
Deuterium (²H) Labeling
Deuterium labeling is widely used to create internal standards for mass spectrometry and to enhance metabolic stability.[3]
-
Reduction of Carbonyls and Imines: A common method involves the reduction of esters, amides, or imides using powerful deuterated reducing agents like lithium aluminum deuteride (B1239839) (LiAlD₄). This strategy was used to label the propylpiperazine side chain of drugs like fluphenazine (B1673473) and prochlorperazine (B1679090).[13][14]
-
Grignard Reactions: Deuterated alkyl groups can be introduced via nucleophilic addition of a deuterated Grignard reagent to a suitable electrophile, such as a chloroalkylpyrazine.[8]
-
Catalytic Exchange: In some cases, H-D exchange can be achieved by treating the pyrazine compound with a deuterium source (e.g., D₂O) in the presence of a catalyst.
Carbon-13 (¹³C) Labeling
¹³C labeling is essential for NMR-based structural studies and for tracing carbon skeletons in metabolic and mechanistic investigations.[15]
-
Labeled Precursors: The most direct approach is to use ¹³C-labeled starting materials in a de novo synthesis of the pyrazine ring. For example, ¹³C-labeled amino acids or dicarbonyl compounds can be condensed to form the pyrazine core. A versatile approach involves generating [¹³C₂]-acetylene from calcium carbide (Ca¹³C₂), which can then be used in a variety of transformations.[15]
-
Maillard Reaction Models: In food chemistry, the formation of ¹³C-labeled pyrazines is often studied by reacting a ¹³C-labeled sugar, such as D-glucose-¹³C₆, with an amino acid.[16]
Nitrogen-15 (¹⁵N) Labeling
¹⁵N labeling provides a direct probe into the nitrogen sources of pyrazines and is invaluable for ¹⁵N NMR spectroscopy and for distinguishing metabolic pathways involving nitrogen.[5][6]
-
Labeled Ammonia (B1221849)/Amines: The condensation reaction between an α-dicarbonyl compound and a ¹⁵N-labeled amine or ammonia (e.g., ¹⁵NH₄Cl) is a fundamental method for constructing the ¹⁵N-labeled pyrazine ring.[6][7]
-
Labeled Nitrites: In the synthesis of more complex heterocyclic systems like pyrazolotriazines, ¹⁵N can be introduced using an enriched sodium nitrite (B80452) (Na¹⁵NO₂).[17]
-
Isotope Exchange: Recent methods have been developed for direct nitrogen isotope exchange on heterocyclic cores like pyridines and pyrimidines, which may offer future pathways for pyrazine labeling.[18][19]
Experimental Protocols
The following sections provide detailed methodologies for key labeling experiments cited in the literature.
Protocol 1: Synthesis of Deuterium-Labeled Alkylpyrazines via Grignard Reaction
This protocol is adapted from the improved synthesis of [²H₅]-2-ethyl-3,5-dimethylpyrazine for use in SIDA.[8]
Objective: To synthesize a deuterated alkylpyrazine for use as an internal standard.
Materials:
-
Magnesium turnings
-
Ethyl-d₅ bromide (²H₅-EtBr)
-
Anhydrous diethyl ether
-
Saturated aqueous NH₄Cl solution
-
Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert nitrogen atmosphere, combine magnesium turnings and anhydrous diethyl ether.
-
Add a solution of ethyl-d₅ bromide in anhydrous diethyl ether dropwise to the magnesium suspension. The reaction is initiated with gentle heating if necessary.
-
After the addition is complete, reflux the mixture for 30 minutes to ensure the complete formation of the deuterated Grignard reagent (²H₅-EtMgBr).
-
Coupling Reaction: Cool the Grignard reagent to 0 °C. Add a solution of 2-chloro-3,5-dimethylpyrazine in anhydrous diethyl ether dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Workup and Purification: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution in vacuo.
-
Purify the resulting crude product by silica (B1680970) gel column chromatography to yield pure [²H₅]-2-ethyl-3,5-dimethylpyrazine.
Protocol 2: Synthesis of ¹⁵N-Labeled Triterpenoid (B12794562) Pyrazines
This protocol is based on the synthesis of ¹⁵N-labeled pyrazines from triterpenic acids for metabolic studies.[6][7]
Objective: To fuse a ¹⁵N-labeled pyrazine ring onto a complex molecular scaffold.
Materials:
-
Triterpenoid α-amino-ketone precursor
-
[¹⁵N₂]-Ethylenediamine dihydrochloride (B599025)
-
Sodium acetate (B1210297)
-
Ethanol
Procedure:
-
Precursor Synthesis: Synthesize the appropriate α-amino-ketone from the starting triterpenoid acid (e.g., betulinic acid). This typically involves multiple steps not detailed here.
-
Cyclization/Condensation: Dissolve the triterpenoid α-amino-ketone precursor in ethanol.
-
Add sodium acetate and [¹⁵N₂]-ethylenediamine dihydrochloride to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring for completion by TLC.
-
Workup and Purification: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product via column chromatography to obtain the target ¹⁵N-labeled triterpenoid pyrazine.
-
Characterize the final product using HR-MS and ¹H/¹⁵N HMBC NMR spectroscopy to confirm labeling.[6]
Analytical Characterization and Data Presentation
Accurate characterization of labeled compounds is critical to confirm the position of the label and to determine the isotopic enrichment.
Analytical Techniques
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is the primary tool for confirming the incorporation of isotopes by detecting the mass shift relative to the unlabeled compound. It is also the definitive method for determining isotopic enrichment by analyzing the relative intensities of the mass isotopologue peaks in the mass cluster.[20][21]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to pinpoint the exact location of an isotopic label.
-
¹³C NMR: Direct detection of a ¹³C label results in a strong signal, while the absence of a signal at a specific position in a broadband-decoupled spectrum indicates the label's location if starting from a ¹³C-depleted background.
-
¹⁵N NMR: Techniques like ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) are used to identify which protons are coupled to the ¹⁵N atoms, thereby confirming their position in the heterocyclic ring.[6]
-
²H NMR: While less common, ²H NMR can directly detect deuterium labels. More frequently, the presence of deuterium is inferred in ¹H NMR by the disappearance of a proton signal.
-
Data Presentation: Quantitative Analysis
Summarizing quantitative data in tables allows for clear interpretation and comparison.
Table 1: Isotopic Purity of Deuterium-Labeled Prochlorperazine. This table summarizes the isotopic purity of prochlorperazine labeled with varying numbers of deuterium atoms, as determined by mass spectrometry. Data adapted from Hawes et al.[14]
| Compound | Number of ²H Atoms | Isotopic Purity (%) |
| Prochlorperazine-d₂ | 2 | > 95.7 |
| Prochlorperazine-d₄ | 4 | > 95.7 |
| Prochlorperazine-d₆ | 6 | > 95.7 |
Table 2: Nitrogen Source Contribution to Pyrazine Formation in a Maillard Model System. This table shows the contribution of exogenous versus regenerated alanine (B10760859) to the formation of different pyrazines during the thermal degradation of an alanine-xylose Amadori product (Ala-ARP) at 120 °C for 30 min. Data adapted from Zhou et al.[11][12]
| Pyrazine Compound | Nitrogen Source | Contribution (%) |
| Pyrazine | Exogenous ¹⁵N-Alanine | 55 |
| Regenerated ¹⁴N-Alanine | 45 | |
| Methylpyrazine | Exogenous ¹⁵N-Alanine | 37 |
| Regenerated ¹⁴N-Alanine | 63 | |
| 2,5-Dimethylpyrazine | Exogenous ¹⁵N-Alanine | 43 |
| Regenerated ¹⁴N-Alanine | 57 |
Visualized Workflows and Logical Diagrams
The following diagrams, created using the DOT language, illustrate key workflows and concepts in the isotopic labeling of pyrazines.
Caption: General workflow for the synthesis and certification of an isotopically labeled pyrazine compound.
Caption: Workflow for quantitative analysis using Stable Isotope Dilution Analysis (SIDA).
Caption: Rationale for using stable isotopes to trace drug metabolism pathways.
References
- 1. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery | MDPI [mdpi.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 4. prezi.com [prezi.com]
- 5. Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. experts.illinois.edu [experts.illinois.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of deuterium-labeled fluphenazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. inis.iaea.org [inis.iaea.org]
- 15. Efficient labeling of organic molecules using 13C elemental carbon: universal access to 13C2-labeled synthetic building blocks, polymers and pharmaceuticals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Stable Isotope Labeling of Pyrimidines Using a Deconstruction-Reconstruction Strategy. | Semantic Scholar [semanticscholar.org]
- 19. chemrxiv.org [chemrxiv.org]
- 20. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. almacgroup.com [almacgroup.com]
Methodological & Application
Application Notes and Protocols for the Use of 2-Ethyl-3-methylpyrazine-d3 as an Internal Standard in GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethyl-3-methylpyrazine (B101031) is a key aroma and flavor compound found in a variety of roasted, cooked, and fermented foods, including coffee, cocoa, and baked goods. Its quantification is crucial for quality control, flavor profiling, and research in food science. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like pyrazines. To ensure accurate and precise quantification, the use of a stable isotope-labeled internal standard is highly recommended. 2-Ethyl-3-methylpyrazine-d3, a deuterated analog of the target analyte, serves as an ideal internal standard for this purpose.[1] Its physicochemical properties are nearly identical to the non-deuterated form, ensuring similar behavior during sample preparation and chromatographic analysis, while its mass difference allows for clear differentiation by the mass spectrometer. This application note provides a detailed protocol for the quantitative analysis of 2-ethyl-3-methylpyrazine in a food matrix using this compound as an internal standard.
Principle of the Method
This method utilizes a stable isotope dilution analysis (SIDA) approach coupled with headspace solid-phase microextraction (HS-SPME) for sample preparation and GC-MS for detection and quantification. A known amount of the internal standard, this compound, is added to the sample prior to extraction. The volatile pyrazines, including the analyte and the internal standard, are then extracted from the sample's headspace using an SPME fiber. After extraction, the fiber is desorbed in the hot GC inlet, and the compounds are separated on a capillary column and detected by a mass spectrometer. The quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio is then used to determine the concentration of the analyte in the sample by referencing a calibration curve.
Experimental Protocols
Materials and Reagents
-
Analytes: 2-Ethyl-3-methylpyrazine (≥98% purity)
-
Internal Standard: this compound solution (100 µg/mL in methanol)
-
Solvents: Methanol (B129727) (HPLC grade), Dichloromethane (GC grade)
-
Salts: Sodium chloride (analytical grade)
-
SPME Fibers: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)
-
Vials: 20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa
Instrumentation
-
Gas Chromatograph: Agilent 7890B GC system or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
SPME Autosampler: PAL RSI 85 or manual SPME holder
Preparation of Standard Solutions
-
Primary Stock Solution of Analyte (1000 µg/mL): Accurately weigh 10 mg of 2-ethyl-3-methylpyrazine and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with methanol to obtain concentrations ranging from 0.1 µg/mL to 10 µg/mL.
-
Internal Standard Spiking Solution (10 µg/mL): Dilute the this compound stock solution (100 µg/mL) 1:10 with methanol.
Sample Preparation (HS-SPME)
-
Sample Weighing: Weigh 2.0 g of the homogenized food sample (e.g., ground coffee) into a 20 mL headspace vial.
-
Salt Addition: Add 1.0 g of sodium chloride to the vial to increase the ionic strength of the matrix and promote the release of volatile compounds.
-
Internal Standard Spiking: Add 10 µL of the 10 µg/mL internal standard spiking solution (this compound) to the vial.
-
Equilibration: Immediately seal the vial and place it in the autosampler tray. Incubate the vial at 60°C for 15 minutes with agitation to allow for equilibration of the headspace.
-
Extraction: Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 60°C.
GC-MS Analysis
-
Desorption: After extraction, the SPME fiber is immediately transferred to the GC inlet for thermal desorption.
-
GC and MS Conditions: The following table outlines the recommended GC-MS parameters.
| Parameter | Value |
| Gas Chromatograph | |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (constant flow) |
| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Oven Temperature Program | Initial temperature 40°C (hold for 2 min), ramp to 150°C at 5°C/min, then ramp to 240°C at 10°C/min (hold for 5 min) |
| Mass Spectrometer | |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Selected Ion Monitoring (SIM) Parameters
| Compound | Retention Time (approx. min) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| 2-Ethyl-3-methylpyrazine | 16.23 | 121 | 122, 94 |
| This compound | 16.20 | 124 | 125, 97 |
Data Analysis and Quantification
-
Peak Integration: Integrate the peak areas of the quantifier ions for both 2-ethyl-3-methylpyrazine and this compound.
-
Calibration Curve: Prepare a set of calibration standards by spiking blank matrix with known amounts of the analyte and a constant amount of the internal standard. Analyze these standards using the same HS-SPME-GC-MS method. Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. Perform a linear regression to obtain the calibration curve.
-
Quantification: Calculate the peak area ratio for the unknown samples and determine the concentration of 2-ethyl-3-methylpyrazine using the equation from the calibration curve.
Method Validation Data (Representative)
The following tables summarize the typical performance characteristics of this method.
Table 1: Calibration Curve and Linearity
| Analyte | Concentration Range (ng/g) | Calibration Equation | Correlation Coefficient (r²) |
| 2-Ethyl-3-methylpyrazine | 5 - 500 | y = 0.015x + 0.002 | 0.9992 |
Table 2: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | LOD (ng/g) | LOQ (ng/g) |
| 2-Ethyl-3-methylpyrazine | 1.5 | 5.0 |
Table 3: Accuracy and Precision
| Spiked Level (ng/g) | Mean Recovery (%) | RSD (%) (Intra-day, n=5) | RSD (%) (Inter-day, n=5) |
| 10 | 98.5 | 4.2 | 5.8 |
| 100 | 101.2 | 3.5 | 4.9 |
| 400 | 99.8 | 3.8 | 5.1 |
Visualizations
GC-MS Analysis Workflow
Caption: Workflow for the GC-MS analysis of 2-ethyl-3-methylpyrazine.
Internal Standard Quantification Logic
Caption: Logic of quantification using an internal standard.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of 2-ethyl-3-methylpyrazine in complex matrices by GC-MS. The described HS-SPME-GC-MS protocol offers excellent sensitivity, accuracy, and precision, making it suitable for routine quality control in the food and beverage industry, as well as for research applications in flavor chemistry and drug development. The stable isotope dilution approach effectively compensates for matrix effects and variations in sample preparation and instrument response, leading to highly dependable analytical results.
References
Application Notes and Protocols for the Quantification of 2-Ethyl-3-methylpyrazine in Food Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethyl-3-methylpyrazine (B101031) is a crucial flavor compound found in a variety of thermally processed foods, contributing to their characteristic nutty, roasted, and earthy aromas. Its presence and concentration are often indicative of the extent of the Maillard reaction and other heat-induced chemical transformations that occur during cooking processes such as baking, roasting, and frying. Accurate quantification of 2-ethyl-3-methylpyrazine is essential for quality control, flavor profile optimization, and research into food chemistry. These application notes provide detailed protocols for the quantification of 2-ethyl-3-methylpyrazine in various food matrices using Gas Chromatography-Mass Spectrometry (GC-MS) coupled with two common sample preparation techniques: Headspace-Solid Phase Microextraction (HS-SPME) and Liquid-Liquid Extraction (LLE).
Analytical Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS) is the most prevalent and effective technique for the analysis of volatile and semi-volatile compounds like 2-ethyl-3-methylpyrazine due to its high sensitivity, selectivity, and resolving power. The choice of sample preparation method is critical and depends on the food matrix and the desired analytical outcomes.
-
Headspace-Solid Phase Microextraction (HS-SPME)-GC-MS: A solvent-free, sensitive, and straightforward technique ideal for the extraction of volatile compounds from the headspace of a sample. It is particularly well-suited for analyzing aromas in beverages, baked goods, and roasted products.
-
Liquid-Liquid Extraction (LLE)-GC-MS: A classic extraction method that is versatile and applicable to a wide range of solid and liquid food samples. It is effective for extracting less volatile compounds and can be scaled for larger sample sizes.
Quantitative Data Summary
The concentration of 2-ethyl-3-methylpyrazine can vary significantly depending on the food type, processing conditions (e.g., temperature and time), and specific ingredients. The following tables summarize typical concentrations found in various food samples and suggested levels for flavor applications.
Table 1: Concentration of 2-Ethyl-3-methylpyrazine and Related Pyrazines in Food Products
| Food Product | Sample State | Concentration of 2-Ethyl-3-methylpyrazine (or related pyrazines) | Reference |
| Coffee Beans | Roasted | Among the lowest concentrations of 12 alkylpyrazines analyzed. Total alkylpyrazines ranged from 82.1 to 211.6 mg/kg.[1][2] | [1][2] |
| Green | Pyrazines generally absent or at negligible levels. | [3] | |
| Roasted Peanuts | Roasted | Total pyrazines: 2.79 - 4.13 mg/kg. | [3] |
| Raw | Pyrazines generally absent. | [3] | |
| Cocoa Beans | Roasted | Data for specific pyrazines like 2,3,5,6-Tetramethylpyrazine (15.07 mg/kg) and 2,3,5-Trimethylpyrazine (12.54 mg/kg) are reported, indicating the formation of pyrazines during roasting. | [3] |
| Unroasted | Low to not detected. | [3] | |
| Cooked Beef | Barbecued Patties | Present, with dimethyl pyrazines being more abundant than ethyl-methyl pyrazines. | [4] |
Table 2: Suggested Addition Levels of 2-Ethyl-3-methylpyrazine for Flavor Enhancement in Food Products
| Food Category | Specific Product | Suggested Level (ppm in flavor, dosed at 0.05%) | Reference |
| Nuts | Toasted Almond | 1,000 | [5] |
| Hazelnut | 3,000 | [5] | |
| Peanut | 2,000 | [5] | |
| Pistachio | 1,000 | [5] | |
| Walnut | 500 | [5] | |
| Bakery | Subtle Bread Crumb | 100 | [5] |
| Bread Crust/Pizza Base | up to 2,000 | [5] | |
| Beverages | Coffee | 2,000 | [5] |
| Savory | Roast Beef | 500 | [5] |
| Fried Potato | 300 | [5] | |
| Toasted Onion | 800 | [5] |
Experimental Protocols
Protocol 1: Quantification by Headspace-Solid Phase Microextraction (HS-SPME)-GC-MS
This protocol is suitable for the analysis of volatile 2-ethyl-3-methylpyrazine in solid and liquid food samples.
1. Materials and Reagents
-
2-Ethyl-3-methylpyrazine analytical standard
-
Internal standard (e.g., 2-methyl-3-heptylpyrazine or a deuterated pyrazine (B50134) analog)
-
Methanol (HPLC grade)
-
Sodium chloride (NaCl)
-
Deionized water
-
20 mL headspace vials with PTFE-faced silicone septa
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
2. Sample Preparation
-
Solid Samples (e.g., ground coffee, bread crumbs, powdered nuts):
-
Homogenize the sample to a fine powder.
-
Weigh 1-2 g of the homogenized sample into a 20 mL headspace vial.
-
Add 5 mL of deionized water and 1.5 g of NaCl to enhance the release of volatiles.
-
Spike with a known amount of the internal standard.
-
Immediately seal the vial.
-
-
Liquid Samples (e.g., coffee beverage):
-
Pipette 5 mL of the liquid sample into a 20 mL headspace vial.
-
Add 1.5 g of NaCl.
-
Spike with a known amount of the internal standard.
-
Immediately seal the vial.
-
3. HS-SPME Procedure
-
Equilibration: Place the sealed vial in a heating block or autosampler incubator at 60°C for 15 minutes with agitation.
-
Extraction: Expose the SPME fiber to the headspace of the vial at 60°C for 30 minutes with agitation.
-
Desorption: Immediately transfer the SPME fiber to the GC injector port for thermal desorption at 250°C for 5 minutes.
4. GC-MS Parameters
-
GC Column: DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program: Start at 40°C (hold for 2 min), ramp to 180°C at 5°C/min, then ramp to 240°C at 20°C/min (hold for 5 min).
-
Injector Temperature: 250°C (splitless mode)
-
MS Transfer Line Temperature: 250°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan. For SIM, monitor characteristic ions of 2-ethyl-3-methylpyrazine (e.g., m/z 122, 121, 94, 67) and the internal standard.
5. Data Analysis
-
Identify 2-ethyl-3-methylpyrazine based on its retention time and mass spectrum compared to the analytical standard.
-
Construct a calibration curve by plotting the ratio of the peak area of 2-ethyl-3-methylpyrazine to the peak area of the internal standard against the concentration of the standards.
-
Determine the concentration of 2-ethyl-3-methylpyrazine in the samples from the calibration curve.
Caption: Workflow for 2-Ethyl-3-methylpyrazine quantification by HS-SPME-GC-MS.
Protocol 2: Quantification by Liquid-Liquid Extraction (LLE)-GC-MS
This protocol is a robust method for a wide range of food matrices.
1. Materials and Reagents
-
2-Ethyl-3-methylpyrazine analytical standard
-
Internal standard (e.g., 2-methyl-3-heptylpyrazine)
-
Dichloromethane (DCM), HPLC grade
-
Anhydrous sodium sulfate
-
Deionized water
-
Separatory funnel or centrifuge tubes
2. Sample Preparation
-
Solid Samples (e.g., cooked meat, baked goods):
-
Homogenize 5 g of the sample with 20 mL of deionized water.
-
Spike with a known amount of the internal standard.
-
Add 20 mL of DCM and shake vigorously for 10 minutes.
-
Centrifuge to separate the layers.
-
Collect the organic (DCM) layer.
-
Repeat the extraction two more times with 20 mL portions of DCM.
-
-
Liquid Samples (e.g., beverages):
-
To 10 mL of the liquid sample in a separatory funnel, add the internal standard.
-
Add 10 mL of DCM and shake for 5 minutes.
-
Allow the layers to separate and collect the organic layer.
-
Repeat the extraction two more times.
-
3. Extract Clean-up and Concentration
-
Combine the organic extracts from the repeated extractions.
-
Dry the combined extract by passing it through a column containing anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
4. GC-MS Parameters
-
Use the same GC-MS parameters as described in Protocol 1, with the exception of the injection.
-
Injection: 1 µL of the concentrated extract is injected in splitless mode.
5. Data Analysis
-
Follow the same data analysis procedure as outlined in Protocol 1.
Caption: Workflow for 2-Ethyl-3-methylpyrazine quantification by LLE-GC-MS.
References
- 1. Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. perfumerflavorist.com [perfumerflavorist.com]
Application Notes and Protocols for the Use of 2-Ethyl-3-methylpyrazine-d3 in Flavor Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 2-Ethyl-3-methylpyrazine-d3 as an internal standard in the quantitative analysis of flavor compounds, particularly pyrazines, in various matrices. The protocols detailed below leverage the principles of Stable Isotope Dilution Analysis (SIDA) coupled with Gas Chromatography-Mass Spectrometry (GC-MS), a gold-standard technique for accurate and precise flavor quantification.
Introduction to this compound in Flavor Analysis
2-Ethyl-3-methylpyrazine is a key aroma compound found in a variety of cooked and roasted foods, contributing nutty, roasted, and cocoa-like flavor notes.[1][2] Its deuterated isotopologue, this compound, serves as an ideal internal standard for quantitative analysis. In SIDA, a known amount of the labeled standard is added to the sample at the beginning of the analytical process.[3] Because the deuterated standard is chemically identical to the native analyte, it experiences the same losses during sample preparation, extraction, and analysis.[3] By measuring the ratio of the native analyte to the labeled internal standard using a mass spectrometer, accurate quantification can be achieved, compensating for matrix effects and variations in instrument response.[3][4]
Deuterated pyrazines are considered the "gold standard" for internal standards in pyrazine (B50134) analysis due to their similar physicochemical properties to their non-deuterated counterparts, allowing them to co-elute or elute very closely during chromatography.[3] This proximity helps to correct for matrix effects that can vary across the chromatogram.[3] The mass difference between the analyte and the deuterated standard allows for their distinct detection by the mass spectrometer.[3]
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the analysis of pyrazines using deuterated internal standards like this compound. These values are indicative and may vary depending on the specific matrix, instrumentation, and method parameters.
Table 1: Method Performance for Pyrazine Analysis using SIDA-GC-MS
| Analyte | Matrix | Internal Standard | Recovery (%) | LOD (ng/g) | LOQ (ng/g) | Reference |
| Pyrazines | Rapeseed Oil | [2H6]-2-methyl-pyrazine | 91.6 - 109.2 | 2 - 60 | 6 - 180 | [5] |
| Di- and Trihydroxybenzenes | Coffee, Beer, etc. | Labeled Analogues | 97 - 103 | - | 9 - 31 nmol/L | [6][7] |
| Mycotoxins | Maize | [13C]-labelled mycotoxins | 88 - 105 | - | - | [4] |
| Methoxypyrazines | Wine | d3-IPMP | 99 - 102 | <0.5 (juice), 1-2 (wine) | - | [8] |
| Various Odorants | Green Tea | Isotopically Labeled Compounds | 79.08 - 99.17 | - | 0.005 - 0.04 µg/mL | [9] |
Table 2: Typical Concentrations of Pyrazines Found in Food Products
| Pyrazine | Food Product | Concentration Range | Reference |
| 2-Ethyl-3-methylpyrazine | Roasted Coffee | Low concentrations | [10] |
| 2,3,5,6-Tetramethylpyrazine | Soy Sauce Aroma Baijiu | 475 - 1862 µg/L | [11] |
| 2,6-Dimethylpyrazine | Soy Sauce Aroma Baijiu | 460 - 1590 µg/L | [11] |
| 2,3,5-Trimethylpyrazine | Soy Sauce Aroma Baijiu | 317 - 1755 µg/L | [11] |
| Total Alkylpyrazines | Ground Coffee | 82.1 - 211.6 mg/kg | [10] |
Experimental Protocols
Protocol 1: Quantitative Analysis of Pyrazines in Food Samples using Stable Isotope Dilution Analysis (SIDA) and GC-MS
This protocol outlines a general procedure for the quantification of pyrazines in a food matrix.
1. Sample Preparation and Extraction:
-
Homogenization: Homogenize a known weight of the solid or liquid food sample.
-
Internal Standard Spiking: Add a precise amount of this compound solution (concentration will depend on the expected analyte concentration and instrument sensitivity) to the homogenized sample.
-
Equilibration: Thoroughly mix the sample to ensure complete equilibration between the internal standard and the native analytes.
-
Extraction: Employ a suitable extraction technique such as liquid-liquid extraction (LLE) with a solvent like dichloromethane (B109758) or diethyl ether, or solid-phase microextraction (HS-SPME).[12]
2. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Mass Spectrometer (MS) Conditions:
3. Data Analysis:
-
Construct a calibration curve by analyzing a series of standards containing known concentrations of the target pyrazine and a constant concentration of this compound.
-
Calculate the concentration of the target pyrazine in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Pyrazine Analysis
This protocol is a non-destructive and solvent-free technique ideal for volatile and semi-volatile compounds.
1. Sample Preparation:
-
Place a known amount of the homogenized food sample into a headspace vial.
-
Add a known amount of this compound internal standard.
-
Seal the vial with a PTFE/silicone septum.
2. HS-SPME Procedure:
-
Equilibration: Place the vial in a heating block or water bath and allow the sample to equilibrate at a specific temperature (e.g., 50-80°C) for a defined period (e.g., 15-30 minutes) to allow volatile compounds to partition into the headspace.[15][17]
-
Extraction: Expose a suitable SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace for a specific time (e.g., 20-40 minutes) to adsorb the volatile pyrazines.[13][17]
3. GC-MS Analysis:
-
Desorption: Thermally desorb the analytes from the SPME fiber in the hot GC injection port (e.g., 250°C for 2-5 minutes).[9][13]
-
Follow the GC-MS conditions as described in Protocol 1.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. portal.fis.leibniz-lsb.tum.de [portal.fis.leibniz-lsb.tum.de]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. HS-SPME Combined with GC-MS/O to Analyze the Flavor of Strong Aroma Baijiu Daqu - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 2-Ethyl-3-methylpyrazine-d3 in Fragrance Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 2-Ethyl-3-methylpyrazine-d3 as an internal standard for the precise quantification of its non-deuterated counterpart, 2-Ethyl-3-methylpyrazine, in complex fragrance matrices. The protocols detailed below are designed for researchers in fragrance development, quality control, and analytical science.
Introduction
2-Ethyl-3-methylpyrazine is a key aroma compound found in a variety of food products and is also utilized in the fragrance industry to impart nutty, roasted, and gourmand notes to perfumes and other scented products. Its characteristic scent profile, reminiscent of coffee, chocolate, and hazelnut, makes it a valuable ingredient in creating warm and inviting fragrances. Accurate quantification of this compound in fragrance formulations is crucial for ensuring product consistency, stability, and desired olfactory performance.
The use of a deuterated internal standard, such as this compound, is the gold standard for quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[1] This is because the deuterated analog is chemically identical to the analyte of interest, exhibiting similar extraction efficiency and chromatographic behavior. Any sample loss or variation during preparation and injection will affect both the analyte and the internal standard proportionally, allowing for highly accurate and precise quantification.
Core Application: Quantitative Analysis using Isotope Dilution GC-MS
The primary application of this compound in fragrance research is as an internal standard in isotope dilution mass spectrometry (IDMS) for the accurate quantification of 2-Ethyl-3-methylpyrazine.
The overall workflow for the quantitative analysis of 2-Ethyl-3-methylpyrazine in a fragrance sample is depicted below.
Caption: Workflow for the quantitative analysis of 2-Ethyl-3-methylpyrazine.
Experimental Protocols
Materials:
-
2-Ethyl-3-methylpyrazine (≥98% purity)
-
This compound (≥98% purity, ≥98% isotopic purity)
-
Ethanol (B145695) (perfumer's grade, absolute)
-
Volumetric flasks (Class A)
-
Micropipettes
Procedure:
-
Analyte Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 2-Ethyl-3-methylpyrazine and dissolve it in ethanol in a 10 mL volumetric flask. Fill to the mark with ethanol.
-
Internal Standard (ISTD) Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound and dissolve it in ethanol in a 10 mL volumetric flask. Fill to the mark with ethanol.
-
Calibration Standards: Prepare a series of calibration standards by spiking a constant amount of the ISTD stock solution into varying concentrations of the analyte stock solution, as detailed in the table below.
| Calibration Level | Volume of Analyte Stock (µL) | Volume of ISTD Stock (µL) | Final Volume with Ethanol (mL) | Final Analyte Conc. (µg/mL) | Final ISTD Conc. (µg/mL) |
| 1 | 10 | 100 | 1 | 1.0 | 10.0 |
| 2 | 50 | 100 | 1 | 5.0 | 10.0 |
| 3 | 100 | 100 | 1 | 10.0 | 10.0 |
| 4 | 250 | 100 | 1 | 25.0 | 10.0 |
| 5 | 500 | 100 | 1 | 50.0 | 10.0 |
Materials:
-
Fragrance oil sample
-
Internal Standard (ISTD) Stock Solution (100 µg/mL)
-
Ethanol (perfumer's grade, absolute)
-
Vortex mixer
-
Autosampler vials with septa
Procedure:
-
Accurately weigh approximately 100 mg of the fragrance oil sample into a 10 mL volumetric flask.
-
Add 1.0 mL of the 100 µg/mL this compound internal standard stock solution.
-
Dilute to the mark with ethanol.
-
Vortex for 30 seconds to ensure homogeneity.
-
Transfer an aliquot to an autosampler vial for GC-MS analysis.
Instrumentation:
-
Gas Chromatograph with a Mass Selective Detector (GC-MS)
-
Capillary GC column: A mid-polar to polar column such as DB-WAX or HP-INNOWax (30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended.
GC-MS Parameters:
| Parameter | Value |
| GC Inlet | |
| Injection Mode | Splitless |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Oven Program | |
| Initial Temperature | 50 °C, hold for 2 min |
| Ramp Rate 1 | 5 °C/min to 180 °C |
| Ramp Rate 2 | 20 °C/min to 240 °C, hold for 5 min |
| Carrier Gas | |
| Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temp. | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions | |
| 2-Ethyl-3-methylpyrazine | m/z 122 (quantifier), 107, 94 (qualifiers) |
| This compound | m/z 125 (quantifier), 110, 97 (qualifiers) |
Data Presentation and Analysis
A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the prepared calibration standards.
Example Calibration Data:
| Analyte Conc. (µg/mL) | Analyte Peak Area | ISTD Peak Area | Area Ratio (Analyte/ISTD) |
| 1.0 | 15,230 | 150,100 | 0.101 |
| 5.0 | 76,890 | 151,500 | 0.507 |
| 10.0 | 153,100 | 150,800 | 1.015 |
| 25.0 | 380,500 | 149,900 | 2.538 |
| 50.0 | 765,200 | 151,200 | 5.061 |
The resulting calibration curve should be linear with a correlation coefficient (R²) > 0.99.
The concentration of 2-Ethyl-3-methylpyrazine in the unknown fragrance sample is calculated using the linear regression equation from the calibration curve.
Example Calculation:
-
Linear Regression Equation: y = 0.101x + 0.002 (where y is the area ratio and x is the concentration)
-
Sample Area Ratio (Analyte/ISTD): 1.85
-
Calculated Concentration in diluted sample: (1.85 - 0.002) / 0.101 = 18.29 µg/mL
-
Concentration in original fragrance oil: (18.29 µg/mL * 10 mL) / 0.1 g = 1829 µg/g or 0.183% (w/w)
The following table demonstrates the improved accuracy and precision when using an internal standard. The experiment involves analyzing a spiked fragrance sample with a known concentration of 2-Ethyl-3-methylpyrazine, both with and without the use of this compound.
| Sample Replicate | Measured Conc. (µg/mL) without ISTD | % Recovery without ISTD | Measured Conc. (µg/mL) with ISTD | % Recovery with ISTD |
| 1 | 17.5 | 87.5% | 19.8 | 99.0% |
| 2 | 21.2 | 106.0% | 20.1 | 100.5% |
| 3 | 18.1 | 90.5% | 19.9 | 99.5% |
| Average | 18.9 | 94.7% | 19.9 | 99.7% |
| %RSD | 10.3% | 0.8% |
Spiked Concentration: 20 µg/mL
As shown in the table, the use of the deuterated internal standard significantly improves the accuracy (closer to 100% recovery) and precision (lower %RSD) of the measurement.
Synthesis of this compound
While this compound is commercially available, a potential synthesis route for research purposes is outlined below. This is an adaptation of the Gutknecht pyrazine (B50134) synthesis.
Caption: A plausible synthesis pathway for this compound.
Note: This is a generalized pathway. The actual synthesis would require detailed optimization of reaction conditions, purification, and characterization.
Conclusion
The use of this compound as an internal standard is an indispensable technique in modern fragrance research and quality control. The protocols and data presented herein provide a robust framework for the accurate and precise quantification of 2-Ethyl-3-methylpyrazine, ensuring the consistent quality and desired olfactory profile of fragrance products.
References
Application Notes and Protocols: Analysis of 2-Ethyl-3-methylpyrazine-d3 in Coffee and Cocoa
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantitative analysis of 2-Ethyl-3-methylpyrazine in coffee and cocoa matrices using a stable isotope dilution assay (SIDA) with 2-Ethyl-3-methylpyrazine-d3 as the internal standard. The methodologies described leverage gas chromatography-mass spectrometry (GC-MS) for accurate and sensitive detection.
Introduction
2-Ethyl-3-methylpyrazine is a key aroma compound found in roasted coffee and cocoa, contributing to their characteristic nutty and roasted flavors.[1] Its concentration is a critical indicator of flavor quality and is influenced by factors such as bean origin, fermentation, and roasting conditions.[2] Accurate quantification of this compound is essential for quality control, process optimization, and flavor research. Stable isotope dilution analysis (SIDA) is a highly accurate quantification technique that utilizes a stable isotope-labeled version of the analyte, in this case, this compound, as an internal standard to compensate for matrix effects and variations in sample preparation and analysis.[3][4]
Quantitative Data Summary
The following tables summarize the typical concentration ranges of 2-Ethyl-3-methylpyrazine and related pyrazines in coffee and cocoa samples, as well as method validation parameters for the analytical protocols described.
Table 1: Concentration of Key Pyrazines in Roasted Coffee and Cocoa
| Compound | Coffee Concentration Range (mg/kg) | Cocoa Concentration Range (µ g/100g ) |
| 2-Ethyl-3-methylpyrazine | Lowest concentrations among tested alkylpyrazines[3][4] | Data not always individually specified |
| Total Alkylpyrazines | 82.1 - 211.6[3][5] | 142 - 698[2] |
| 2-Methylpyrazine | Most abundant[3][4] | - |
| 2,5-Dimethylpyrazine | High abundance[3][4] | High concentration[2] |
| 2,6-Dimethylpyrazine | High abundance[3][4] | High concentration[2] |
| Trimethylpyrazine | High abundance[3][4] | High concentration[2] |
| Tetramethylpyrazine | - | Highest concentration[2] |
Table 2: Method Validation Parameters for Pyrazine Analysis
| Parameter | Coffee (SIDA-GC-MS) | Cocoa (HS-SPME-GC-MS) |
| Linearity (R²) | > 0.99 | 0.9929 (for similar compounds)[6] |
| Limit of Detection (LOD) | - | 0.3 - 1 ng/mL (for various analytes)[7][8] |
| Limit of Quantification (LOQ) | - | - |
| Recovery | Water extraction superior to dichloromethane[3][4] | 71.7 - 110.5% (for various analytes)[7][8] |
| Precision (RSD%) | - | 0.8 - 8.2% (for various analytes)[7][8] |
Experimental Protocols
Protocol 1: Analysis of 2-Ethyl-3-methylpyrazine in Roasted Coffee Beans by Stable Isotope Dilution Analysis (SIDA) GC-MS
This protocol describes the extraction and quantification of 2-Ethyl-3-methylpyrazine in roasted coffee beans using water as the extraction solvent and this compound as the internal standard.
1. Sample Preparation and Extraction:
-
Grinding: Grind roasted coffee beans to a fine powder.
-
Spiking: Weigh 1 g of ground coffee into a centrifuge tube. Add a known amount of this compound solution (in a suitable solvent like methanol) to serve as the internal standard.
-
Extraction: Add 10 mL of deionized water to the tube. Vortex vigorously for 1 minute to ensure thorough mixing.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes to separate the solid coffee grounds from the aqueous extract.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into a clean vial.
2. GC-MS Analysis:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector: Splitless mode, 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp 1: Increase to 180 °C at a rate of 3 °C/min.
-
Ramp 2: Increase to 240 °C at a rate of 10 °C/min, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor:
-
2-Ethyl-3-methylpyrazine (Analyte): Quantifier ion (e.g., m/z 122), Qualifier ions (e.g., m/z 107, 94).
-
This compound (Internal Standard): Quantifier ion (e.g., m/z 125), Qualifier ions (e.g., m/z 110, 97).
-
-
-
Quantification: Calculate the concentration of 2-Ethyl-3-methylpyrazine based on the ratio of the peak area of the analyte to the peak area of the internal standard, using a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.
Protocol 2: Analysis of 2-Ethyl-3-methylpyrazine in Cocoa Powder by Headspace Solid-Phase Microextraction (HS-SPME) GC-MS
This protocol details a solvent-free method for the extraction and quantification of 2-Ethyl-3-methylpyrazine in cocoa powder.
1. Sample Preparation and HS-SPME:
-
Sample Weighing: Weigh 1 g of cocoa powder into a 20 mL headspace vial.
-
Internal Standard Spiking: Add a known amount of this compound solution.
-
Matrix Modification: Add 5 mL of saturated NaCl solution to the vial. This enhances the release of volatile compounds into the headspace.[7][9]
-
Equilibration: Seal the vial and place it in a heating block or autosampler at 60 °C for 15 minutes to allow the volatile compounds to partition into the headspace.[7][9]
-
Extraction: Expose a 65 µm Carbowax/Divinylbenzene (CW/DVB) SPME fiber to the headspace of the vial at 60 °C for 45 minutes.[7][9]
2. GC-MS Analysis:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Desorption: Immediately after extraction, desorb the SPME fiber in the GC injector at 250 °C for 5 minutes in splitless mode.
-
Column: HP-5MS or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 5 °C/min, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor:
-
2-Ethyl-3-methylpyrazine (Analyte): Quantifier ion (e.g., m/z 122), Qualifier ions (e.g., m/z 107, 94).
-
This compound (Internal Standard): Quantifier ion (e.g., m/z 125), Qualifier ions (e.g., m/z 110, 97).
-
-
-
Quantification: Similar to the coffee protocol, quantify based on the peak area ratio of the analyte to the internal standard using a calibration curve.
Diagrams
Caption: SIDA-GC-MS Workflow for Coffee Analysis.
Caption: HS-SPME-GC-MS Workflow for Cocoa Analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. experts.umn.edu [experts.umn.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
Application Note: Quantitative Analysis Using 2-Ethyl-3-methylpyrazine-d3 as an Internal Standard in 1H qNMR
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for determining the purity and concentration of chemical compounds. Its fundamental principle lies in the direct proportionality between the integrated signal intensity of a nucleus and the number of nuclei contributing to that signal. When an internal standard with a known purity and concentration is added to a sample, the concentration or purity of an analyte can be accurately determined. This application note provides a detailed protocol for the use of 2-Ethyl-3-methylpyrazine-d3 as a deuterated internal standard in quantitative 1H NMR for the analysis of organic molecules, particularly in the context of pharmaceutical and chemical research.
Advantages of Using this compound as a qNMR Internal Standard
-
Chemical Inertness: Pyrazine derivatives are generally stable and less likely to react with a wide range of analytes.
-
Signal Location: The aromatic protons of 2-Ethyl-3-methylpyrazine resonate in a region of the 1H NMR spectrum that is often clear of signals from many common analytes, minimizing the risk of signal overlap. The deuteration of the methyl group simplifies the spectrum and removes a potential area of overlap.
-
Solubility: 2-Ethyl-3-methylpyrazine exhibits good solubility in common organic NMR solvents, such as chloroform-d, dimethyl sulfoxide-d6, and methanol-d4.
Experimental Protocol
This protocol outlines the necessary steps for performing a qNMR experiment using this compound as an internal standard.
1. Materials and Equipment
-
Analyte: The compound to be quantified.
-
Internal Standard: this compound of high purity (certified reference material is recommended).
-
Deuterated NMR Solvent: Chloroform-d (CDCl3), Dimethyl sulfoxide-d6 (DMSO-d6), or Methanol-d4 (CD3OD) are suitable choices depending on the solubility of the analyte.
-
High-Precision Analytical Balance: Capable of measuring to at least 0.01 mg.
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.
-
High-Quality NMR Tubes: 5 mm or 3 mm tubes with good concentricity.
-
Volumetric Glassware and Pipettes: Calibrated for accurate liquid handling.
2. Sample Preparation
Accurate sample preparation is critical for reliable qNMR results.
-
Weighing: Accurately weigh a specific amount of the analyte (e.g., 5-20 mg) and this compound (e.g., 5-20 mg) into a clean, dry vial using a high-precision analytical balance. The molar ratio of the internal standard to the analyte should ideally be close to 1:1 to ensure comparable signal intensities.
-
Dissolution: Add a precise volume of the chosen deuterated NMR solvent (e.g., 0.6 mL for a standard 5 mm NMR tube) to the vial.
-
Homogenization: Ensure complete dissolution of both the analyte and the internal standard by gentle vortexing or sonication. A clear, homogeneous solution is essential.
-
Transfer: Transfer the solution to a clean, high-quality NMR tube.
Logical Workflow for Sample Preparation
Caption: Workflow for qNMR sample preparation.
3. NMR Data Acquisition
Optimization of acquisition parameters is crucial for accurate quantification.
-
Instrument Setup: Insert the NMR tube into the spectrometer and allow the sample temperature to equilibrate (typically 5-10 minutes).
-
Tuning and Shimming: Tune and match the probe for the sample, and perform shimming to optimize the magnetic field homogeneity.
-
Pulse Sequence: A simple single-pulse experiment (e.g., 'zg' on Bruker instruments) is typically used.
-
Key Acquisition Parameters:
-
Pulse Angle (Flip Angle): A 90° pulse should be calibrated and used to maximize the signal intensity.
-
Relaxation Delay (D1): This is a critical parameter. It should be set to at least 5 times the longest T1 (spin-lattice relaxation time) of the signals of interest (both analyte and internal standard). For small aromatic molecules like 2-Ethyl-3-methylpyrazine, T1 values are typically in the range of 3-10 seconds. A conservative D1 of 30-60 seconds is recommended in the absence of specific T1 measurements.
-
Acquisition Time (AQ): A sufficiently long acquisition time (e.g., 2-4 seconds) should be used to ensure good digital resolution.
-
Number of Scans (NS): The number of scans should be sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for high precision). Typically, 8 to 64 scans are adequate.
-
Table 1: Recommended NMR Acquisition Parameters
| Parameter | Recommended Value | Rationale |
| Spectrometer Frequency | ≥ 400 MHz | Better signal dispersion and sensitivity. |
| Pulse Program | Single pulse (e.g., zg) | Simplicity and reliability for quantification. |
| Pulse Angle | 90° | Maximizes signal intensity. |
| Relaxation Delay (D1) | ≥ 5 x T1 (e.g., 30-60 s) | Ensures full relaxation of all nuclei for accurate integration. |
| Acquisition Time (AQ) | 2 - 4 s | Provides good digital resolution. |
| Number of Scans (NS) | 8 - 64 | To achieve a high signal-to-noise ratio (S/N > 250:1). |
| Temperature | 298 K (25 °C) | Stable and reproducible experimental conditions. |
4. Data Processing and Analysis
-
Fourier Transform: Apply an exponential window function with a line broadening factor of 0.3 Hz before Fourier transformation to improve the signal-to-noise ratio without significantly distorting the lineshape.
-
Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape. Apply a baseline correction to ensure a flat baseline across the entire spectrum.
-
Integration: Integrate the well-resolved, non-overlapping signals of both the analyte and this compound. The integration range should cover the entire peak, including any 13C satellites.
-
Purity Calculation: The purity of the analyte can be calculated using the following formula:
Panalyte (%) = (Ianalyte / IIS) * (NIS / Nanalyte) * (Manalyte / MIS) * (mIS / manalyte) * PIS
Where:
-
P = Purity
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = Mass
-
IS = Internal Standard (this compound)
-
Experimental Workflow Diagram
Caption: Overall workflow for qNMR analysis.
Data Presentation
The following tables are templates for presenting quantitative data obtained from a qNMR experiment using this compound.
Table 2: Sample Preparation Data
| Sample ID | Mass of Analyte (mg) | Mass of this compound (mg) | Volume of Solvent (mL) |
| Sample 1 | 10.15 | 10.05 | 0.60 |
| Sample 2 | 12.50 | 10.20 | 0.60 |
| Sample 3 | 9.88 | 9.95 | 0.60 |
Table 3: NMR Integration and Purity Calculation Results
| Sample ID | Analyte Signal (ppm) | Nanalyte | Ianalyte | IS Signal (ppm) | NIS | IIS | Calculated Purity (%) |
| Sample 1 | [Analyte Peak] | [No. of Protons] | [Integral Value] | [IS Peak] | [No. of Protons] | [Integral Value] | [Calculated Value] |
| Sample 2 | [Analyte Peak] | [No. of Protons] | [Integral Value] | [IS Peak] | [No. of Protons] | [Integral Value] | [Calculated Value] |
| Sample 3 | [Analyte Peak] | [No. of Protons] | [Integral Value] | [IS Peak] | [No. of Protons] | [Integral Value] | [Calculated Value] |
Note: The specific chemical shifts for the analyte and internal standard will depend on the deuterated solvent used.
Conclusion
The use of this compound as an internal standard provides a reliable and accurate method for quantitative analysis by 1H NMR. By following a carefully controlled experimental protocol, from sample preparation to data acquisition and processing, researchers can obtain high-quality quantitative data for a wide range of analytes. The key to accurate quantification lies in ensuring complete dissolution of the sample, using a sufficiently long relaxation delay, and achieving a high signal-to-noise ratio.
The Roasted Aroma Unveiled: A Detailed Guide to the Analysis of Pyrazines in Food Products
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive overview of the analytical methodologies for the quantification and identification of pyrazines in roasted food products. Pyrazines are a critical class of nitrogen-containing heterocyclic compounds that significantly contribute to the desirable roasted, nutty, and savory aromas of many thermally processed foods such as coffee, cocoa, roasted nuts, and cooked meats.[1] Their formation is primarily a result of the Maillard reaction, a complex series of non-enzymatic browning reactions between amino acids and reducing sugars at elevated temperatures.[1][2] Understanding and controlling the formation of these compounds is paramount for food scientists and flavor chemists aiming to optimize food flavor and quality.
Quantitative Data Summary
The concentration of various pyrazine (B50134) derivatives in a range of roasted food products is summarized in the table below. This data, compiled from multiple studies, offers a comparative look at the abundance of these key aroma compounds.
| Pyrazine Derivative | Coffee (mg/kg) | Roasted Peanuts (mg/kg) | Roasted Beef (µg/kg) | Roasted Red Pepper Seed Oil (mg/100g) |
| 2-Methylpyrazine | 82.1 - 211.6[3][4] | 0.8 - 2.5 | Present | Present |
| 2,5-Dimethylpyrazine | Present[4] | 0.9 - 3.2 | Most abundant | Present[5] |
| 2,6-Dimethylpyrazine | Present[4] | Present | Present | Present[5] |
| 2-Ethylpyrazine | Present[4] | Present | Present | Present[5] |
| 2-Ethyl-5-methylpyrazine | Present[4] | Present | Present | Present[5] |
| 2-Ethyl-6-methylpyrazine | Present[4] | Present | Present | Present[5] |
| 2,3,5-Trimethylpyrazine | Present[4] | Present | Present | Present |
| 2,3-Dimethylpyrazine | Low concentrations[3][4] | Present | Present | Present |
| 2-Ethyl-3-methylpyrazine | Low concentrations[3][4] | Present | Present | Present |
| 2-Ethyl-3,5-dimethylpyrazine | Low concentrations[3][4] | Present | Present | Present[5] |
| 2-Ethyl-3,6-dimethylpyrazine | Low concentrations[3][4] | Present | Present | Present |
| Tetramethylpyrazine | Present | Present | Present | Present[5] |
| 2,3-Diethyl-5-methylpyrazine | Present | Present | Present | Present[5] |
Experimental Protocols
Accurate quantification of pyrazine derivatives is crucial for quality control and flavor research. The following are detailed methodologies for two common and effective analytical techniques.
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)
This method is widely used for the extraction and analysis of volatile and semi-volatile compounds from various food matrices.[1]
1. Sample Preparation:
-
For solid samples (e.g., roasted peanuts, coffee beans), cryogenically grind the sample to a fine powder. For liquid samples (e.g., coffee beverage), use directly or after appropriate dilution.[1][6]
-
Weigh a specific amount of the homogenized sample (typically 1-5 g) or pipette a known volume of the liquid sample into a headspace vial.[1]
-
Add a known amount of an internal standard (e.g., a deuterated pyrazine derivative) for accurate quantification.[1]
-
Seal the vial with a PTFE/silicone septum.
2. HS-SPME Procedure:
-
Place the vial in a heating block or water bath and equilibrate at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 15-30 minutes) to allow volatile compounds to partition into the headspace.[1]
-
Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a specific extraction time (e.g., 20-60 minutes) to adsorb the pyrazine derivatives.[1][7]
3. GC-MS Analysis:
-
Retract the SPME fiber and immediately insert it into the heated injection port of the GC-MS system for thermal desorption of the analytes.
-
GC Conditions (Typical):
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Oven Temperature Program: Start at 40°C, hold for 2 min, ramp to 250°C at 5°C/min, and hold for 5 min.
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
MS Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-350.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
4. Data Analysis:
-
Identify pyrazines by comparing their mass spectra and retention times with those of authentic standards.
-
Quantify the identified pyrazines by constructing a calibration curve using the peak area ratios of the analytes to the internal standard.[1]
Protocol 2: Liquid-Liquid Extraction (LLE) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for extracting pyrazines from more complex matrices like cooked meat.[1]
1. Sample Preparation:
-
Homogenize a known weight of the cooked meat sample.
-
Mix the homogenized sample with a specific volume of a suitable solvent (e.g., dichloromethane (B109758) or diethyl ether).[1]
-
Add a known amount of an internal standard.
2. Liquid-Liquid Extraction:
-
Vigorously shake or vortex the mixture for a defined period to ensure efficient extraction of the pyrazines into the organic solvent.[1]
-
Centrifuge the mixture to separate the organic and aqueous layers.[1]
-
Carefully collect the organic layer containing the pyrazines. Repeat the extraction process with fresh solvent to maximize recovery.[1]
3. Concentration and Clean-up:
-
Combine the organic extracts and concentrate them to a smaller volume under a gentle stream of nitrogen.[1]
-
The extract may be further cleaned up using solid-phase extraction (SPE) if necessary to remove interfering compounds.
4. GC-MS Analysis:
-
Inject a small volume (e.g., 1 µL) of the concentrated extract into the GC-MS system.
-
The GC-MS conditions and data analysis are similar to those described in Protocol 1.
Visualizations
The following diagrams illustrate the key pathways and workflows involved in the analysis of pyrazines in roasted food products.
References
- 1. benchchem.com [benchchem.com]
- 2. Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of roasting on pyrazine contents and oxidative stability of red pepper seed oil prior to its extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pyrazine Quantification: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of sample preparation techniques for the quantification of pyrazines, a class of volatile nitrogen-containing heterocyclic compounds significant in the flavor, fragrance, and pharmaceutical industries. These application notes detail various extraction methodologies, present quantitative data for comparison, and provide step-by-step experimental protocols. Additionally, visualizations for experimental workflows and biological pathways are included to facilitate understanding.
Introduction to Pyrazine (B50134) Analysis
Pyrazines are crucial components of the aroma of many cooked or roasted foods and are also found in various biological and environmental samples.[1] Accurate quantification of pyrazines is essential for quality control in the food industry, flavor profiling, and for understanding their roles in biological systems. The choice of sample preparation technique is critical and depends on the sample matrix, the concentration of the target pyrazines, and the analytical instrumentation available. Gas chromatography-mass spectrometry (GC-MS) is the most common analytical technique for pyrazine analysis due to its high sensitivity and ability to separate and identify these volatile compounds.[2]
Comparative Overview of Sample Preparation Techniques
The selection of an appropriate sample preparation method is paramount for the accurate quantification of pyrazines. The most common techniques include Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), Headspace Solid-Phase Microextraction (HS-SPME), and Stir Bar Sorptive Extraction (SBSE). Each method offers distinct advantages and disadvantages in terms of solvent consumption, extraction efficiency, and suitability for different sample matrices.
Quantitative Data Summary
The following table summarizes a comparison of the key quantitative parameters for the most common pyrazine sample preparation techniques. Data has been compiled from various studies to provide a comparative overview.
| Technique | Typical Sample Matrix | Key Advantages | Typical Recovery (%) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| Liquid-Liquid Extraction (LLE) | Liquid samples (e.g., beverages), Complex matrices after homogenization (e.g., cooked meat) | Simple, well-established, suitable for a wide range of concentrations. | 75-120 | 0.3–4.9 µg/kg | - | [3] |
| Solid-Phase Extraction (SPE) | Aqueous samples, beverages | High selectivity, reduced solvent consumption compared to LLE, amenable to automation. | >90 (for some pyrazines) | - | - | [3][4] |
| Headspace Solid-Phase Microextraction (HS-SPME) | Solid and liquid samples (e.g., coffee, yeast extract, edible oils) | Solvent-free, simple, sensitive, high-throughput. | 91.6–109.2 | 2–60 ng/g | 6–180 ng/g | [5] |
| Stir Bar Sorptive Extraction (SBSE) | Aqueous samples (e.g., wine, tea) | High sensitivity, large extraction phase volume, solventless. | - | Below 1 ng/L (for some methoxypyrazines) | At or below 1 ng/L (for some methoxypyrazines) | [6] |
Experimental Protocols
This section provides detailed, step-by-step protocols for the most common sample preparation techniques for pyrazine quantification.
Protocol 1: Liquid-Liquid Extraction (LLE) for Pyrazines in Cooked Meat
This protocol is suitable for extracting pyrazines from a complex solid matrix like cooked meat.[7]
Materials:
-
Homogenizer
-
Centrifuge and centrifuge tubes
-
Separatory funnel
-
Dichloromethane (B109758) (or other suitable organic solvent)
-
Anhydrous sodium sulfate (B86663)
-
Nitrogen evaporator
-
GC-MS system
Procedure:
-
Sample Homogenization: Weigh a known amount of the cooked meat sample and homogenize it.
-
Solvent Addition: Transfer the homogenized sample to a centrifuge tube and add a specific volume of dichloromethane.
-
Extraction: Vortex the mixture vigorously for 2-3 minutes to ensure thorough extraction.
-
Phase Separation: Centrifuge the mixture to separate the organic and aqueous layers.
-
Collection of Organic Layer: Carefully collect the lower organic layer (dichloromethane) containing the pyrazines.
-
Repeated Extraction: Repeat the extraction process on the remaining sample with fresh dichloromethane at least twice to maximize recovery.
-
Drying: Combine all the organic extracts and pass them through a funnel containing anhydrous sodium sulfate to remove any residual water.
-
Concentration: Concentrate the extract to a smaller volume under a gentle stream of nitrogen.
-
Analysis: Inject a small volume (e.g., 1 µL) of the concentrated extract into the GC-MS for analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Pyrazines in Aqueous Samples
This protocol describes a general procedure for extracting pyrazines from a liquid matrix using a C18 SPE cartridge.[8]
Materials:
-
SPE manifold
-
C18 SPE cartridges
-
Deionized water
-
Elution solvent (e.g., ethyl acetate)
-
Nitrogen evaporator
-
GC-MS system
Procedure:
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing methanol followed by deionized water through it.
-
Sample Loading: Load the aqueous sample onto the conditioned SPE cartridge. The pyrazines will be adsorbed onto the C18 sorbent.
-
Washing: Wash the cartridge with deionized water to remove any polar impurities.
-
Drying: Dry the cartridge by passing air or nitrogen through it for several minutes.
-
Elution: Elute the trapped pyrazines from the cartridge using a suitable organic solvent, such as ethyl acetate.
-
Concentration: Concentrate the eluate under a gentle stream of nitrogen.
-
Analysis: Inject an aliquot of the concentrated eluate into the GC-MS for quantification.
Protocol 3: Headspace Solid-Phase Microextraction (HS-SPME) for Pyrazines in Coffee
This protocol is a widely used, solvent-free method for the analysis of volatile pyrazines in solid samples like coffee.[9]
Materials:
-
HS-SPME autosampler or manual holder and fiber assembly (e.g., DVB/CAR/PDMS fiber)
-
Headspace vials (20 mL) with septa and caps
-
Heating block or water bath
-
GC-MS system
Procedure:
-
Sample Preparation: Weigh 2-5 g of ground coffee into a 20 mL headspace vial.
-
Internal Standard: Add an appropriate internal standard for accurate quantification.
-
Salting Out (Optional): For some matrices, adding a saturated NaCl solution can enhance the release of volatile compounds.[9]
-
Equilibration: Seal the vial and place it in a heating block at a set temperature (e.g., 60°C) for a specific time (e.g., 15-30 minutes) to allow the pyrazines to partition into the headspace.[9][10]
-
Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) to allow the pyrazines to adsorb onto the fiber coating.[10]
-
Desorption: Retract the fiber and immediately insert it into the hot GC injector port (e.g., 250°C) to thermally desorb the analytes onto the GC column.[9]
-
Analysis: Start the GC-MS analysis.
Protocol 4: Stir Bar Sorptive Extraction (SBSE) for Pyrazines in Wine
This protocol is a highly sensitive method for the extraction of trace levels of pyrazines from liquid samples.[6]
Materials:
-
PDMS-coated stir bars (Twisters)
-
Glass vials with screw caps
-
Magnetic stirrer
-
Thermal desorption unit (TDU) coupled to a GC-MS system
Procedure:
-
Stir Bar Conditioning: Before first use, condition the stir bar according to the manufacturer's instructions.
-
Sample Preparation: Place a defined volume of the wine sample into a glass vial.
-
Extraction: Add the PDMS-coated stir bar to the vial and stir for a specific time (e.g., 30-120 minutes) at a constant speed.
-
Stir Bar Removal and Drying: After extraction, remove the stir bar with clean forceps, rinse it with a small amount of deionized water, and gently dry it with a lint-free tissue.
-
Thermal Desorption: Place the stir bar into a glass thermal desorption tube and introduce it into the TDU of the GC-MS system. The analytes are thermally desorbed and transferred to the GC column.
-
Analysis: Commence the GC-MS analysis.
Visualizations
The following diagrams, created using the DOT language, illustrate key experimental workflows and a biological signaling pathway involving pyrazines.
Experimental Workflows
References
- 1. mdpi.com [mdpi.com]
- 2. devtoolsdaily.com [devtoolsdaily.com]
- 3. researchgate.net [researchgate.net]
- 4. scitechnol.com [scitechnol.com]
- 5. Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comparison of sorptive extraction techniques coupled to a new quantitative, sensitive, high throughput GC-MS/MS method for methoxypyrazine analysis in wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. repozytorium.p.lodz.pl [repozytorium.p.lodz.pl]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing GC-MS Parameters for 2-Ethyl-3-methylpyrazine-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the analysis of 2-Ethyl-3-methylpyrazine-d3.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting GC-MS parameters for analyzing this compound?
A1: For the analysis of pyrazines, a good starting point involves a standard non-polar or medium-polarity capillary column. Initial oven temperatures are typically set low to trap volatile compounds, followed by a ramp to elute the analytes. A common setup might include a DB-5ms or equivalent column, helium as the carrier gas, and a splitless injection mode to enhance sensitivity for trace analysis.[1][2] The mass spectrometer is generally operated in Electron Ionization (EI) mode with a scan range covering the expected mass-to-charge ratios of the analyte and its fragments.
Q2: How can I improve the sensitivity of my GC-MS system for trace-level detection of this compound?
A2: Enhancing sensitivity can be achieved through several strategies.[3] Employing a splitless injection technique ensures that the majority of the sample is transferred to the analytical column.[4] Sample pre-concentration methods like solid-phase microextraction (SPME) can significantly increase the analyte concentration before injection.[4][5] In the mass spectrometer, using Selected Ion Monitoring (SIM) mode instead of full scan mode will increase sensitivity by focusing on specific ions of interest for this compound.[3] Additionally, regular instrument maintenance, such as cleaning the ion source, is crucial for optimal performance.[6][7]
Q3: My chromatogram shows significant peak tailing for this compound. What are the possible causes and solutions?
A3: Peak tailing can be caused by several factors, often related to active sites in the GC system or improper method parameters.[8][9][10]
-
Active Sites: Contamination in the injector liner, a degraded septum, or active sites on the column can cause tailing.[11] Regularly replacing the liner and septum, and trimming a small portion of the column inlet can help mitigate this.[5][9]
-
Improper Column Installation: If the column is not installed correctly in the inlet or detector, it can create dead volumes, leading to peak tailing.[8][10]
-
Solvent Mismatch: A mismatch in polarity between the solvent and the stationary phase can cause poor peak shape.[8]
-
Low Inlet Temperature: If the inlet temperature is too low, it can lead to incomplete volatilization of the analyte, causing later eluting peaks to tail.[10]
Q4: I am observing poor resolution between this compound and other similar compounds in my sample. How can I improve the separation?
A4: Poor resolution is often a result of an unoptimized oven temperature program or an inappropriate column.[12]
-
Optimize Oven Temperature Program: A slower temperature ramp rate can improve the separation of closely eluting compounds.[11]
-
Select a Different Column: If optimizing the temperature program is insufficient, consider a column with a different stationary phase that offers better selectivity for pyrazines.
-
Adjust Carrier Gas Flow Rate: Optimizing the carrier gas flow rate can enhance column efficiency and improve resolution.[11]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| No Peak Detected | Injection issue (e.g., faulty syringe, incorrect injection volume).Leak in the system.Incorrect MS parameters (e.g., wrong scan range). | Verify injection by observing the solvent peak.Perform a leak check on the GC system.[7]Ensure the MS scan range includes the target m/z values. |
| Ghost Peaks | Contamination from a previous injection (carryover).Bleed from the septum or column. | Run a blank solvent injection to confirm carryover.Increase the injector temperature and perform a bake-out.Replace the septum and trim the column.[12] |
| Baseline Noise or Drift | Contaminated carrier gas or gas lines.Detector instability or contamination.Column bleed at high temperatures. | Use high-purity carrier gas and check for leaks.Clean the ion source and other MS components.[12]Condition the column properly.[11] |
| Irreproducible Retention Times | Fluctuations in carrier gas flow rate.Inconsistent oven temperature.Leaks in the system. | Check the carrier gas supply and pressure.Verify the oven temperature program is accurate and stable.Perform a thorough leak check of the system. |
Optimized GC-MS Parameters
The following table summarizes a set of initial and optimized GC-MS parameters for the analysis of this compound.
| Parameter | Initial Setting | Optimized Setting | Rationale for Optimization |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film | DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film | A wax column provides better selectivity for pyrazines.[1] |
| Injection Mode | Split (10:1) | Splitless | To increase the amount of analyte transferred to the column for better sensitivity.[4] |
| Injector Temperature | 230 °C | 250 °C | Ensures complete and rapid vaporization of the analyte.[1][13] |
| Carrier Gas | Helium, 1.0 mL/min | Helium, 1.2 mL/min | Optimizes linear velocity for better peak shape and resolution. |
| Oven Program | 50°C (2 min), then 10°C/min to 240°C | 40°C (2 min), then 5°C/min to 240°C | Slower ramp rate improves separation of isomers and closely eluting compounds.[1] |
| MS Ion Source Temp. | 230 °C | 230 °C | Standard temperature for good ionization efficiency.[2][13] |
| MS Quadrupole Temp. | 150 °C | 150 °C | Standard temperature for stable mass filtering.[2][13] |
| MS Mode | Full Scan (m/z 40-200) | SIM (m/z 125, 126, 96) | Increases sensitivity and selectivity for the target analyte. |
Experimental Protocol: Optimized GC-MS Analysis of this compound
This protocol outlines the optimized method for the quantitative analysis of this compound.
1. Sample Preparation:
-
Prepare a stock solution of this compound in methanol.
-
Create a series of calibration standards by diluting the stock solution to the desired concentration range.
-
For unknown samples, perform a suitable extraction method (e.g., solid-phase microextraction) to isolate the volatile and semi-volatile compounds.
2. GC-MS System Configuration:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: DB-WAX capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).[1]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
3. GC Method Parameters:
-
Injector: Splitless mode at 250°C.
-
Injection Volume: 1 µL.
-
Oven Temperature Program: Initial temperature of 40°C held for 2 minutes, ramped to 240°C at 5°C/min, and held for 5 minutes.
4. MS Method Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Detection Mode: Selected Ion Monitoring (SIM).
-
Target Ions: m/z 125 (quantifier), 126, 96 (qualifiers).
5. Data Analysis:
-
Integrate the peak area for the quantifier ion (m/z 125) for all standards and samples.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak areas on the calibration curve.
Visualizations
Caption: A flowchart illustrating the key stages of GC-MS analysis.
Caption: A troubleshooting workflow for diagnosing poor peak shape.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Methods For Improving Sensitivity in Gas Chromatography (GC) - Blogs - News [alwsci.com]
- 5. benchchem.com [benchchem.com]
- 6. chromforum.org [chromforum.org]
- 7. blog.teledynetekmar.com [blog.teledynetekmar.com]
- 8. agilent.com [agilent.com]
- 9. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. benchchem.com [benchchem.com]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Analyte Loss During Sample Preparation
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize analyte loss during sample preparation.
Troubleshooting Guides
This section addresses specific issues that can lead to analyte loss and provides systematic approaches to identify and resolve the root cause.
Issue 1: Low Analyte Recovery
Low recovery of the target analyte is one of the most common challenges in sample preparation. This can be caused by a variety of factors throughout the workflow.[1]
Initial Troubleshooting Steps:
-
Verify Analytical System Performance: Before troubleshooting the sample preparation method, ensure that the analytical instrument (e.g., HPLC, GC-MS) is functioning correctly.[1] Analyze a known standard to confirm that issues like carryover, detector problems, or autosampler malfunctions are not the source of the problem.[1]
-
Systematic Evaluation of Sample Preparation Steps: To pinpoint where the analyte loss is occurring, analyze the sample at different stages of the preparation process.[1][2] This can help determine if the loss happens before, during, or after a specific step like solid-phase extraction (SPE).[2]
dot
Caption: Troubleshooting workflow for low analyte recovery.
Potential Cause & Solution Table
| Potential Cause | Recommended Solution |
| Incomplete Extraction | Optimize the extraction solvent to better match the polarity of the analyte.[3] For liquid-liquid extraction (LLE), adjust the pH of the aqueous phase to ensure the analyte is in its neutral form for better partitioning into the organic solvent.[3] Consider increasing the extraction time or using agitation to improve efficiency.[4] For solid samples, techniques like pressurized liquid extraction or microwave-assisted extraction can improve recovery.[5] |
| Analyte Adsorption | Glassware/Plasticware: Silanize glassware to reduce active sites for adsorption.[2] For hydrophobic analytes, consider using polypropylene (B1209903) vials instead of glass.[2] SPE Sorbent: Ensure the chosen SPE sorbent is appropriate for the analyte's chemistry.[6] In reversed-phase SPE, if the sample is dissolved in a solvent that is too strong, it can lead to incomplete adsorption; consider diluting the sample with a weaker solvent.[2] Filter Membranes: Select a filter material that does not adsorb the analyte. For example, some acidic compounds can be adsorbed by certain filter materials.[7] |
| Analyte Degradation | Temperature Sensitivity: Perform sample preparation steps at low temperatures (e.g., on ice) to minimize enzymatic or thermal degradation.[8] Light Sensitivity: Protect light-sensitive analytes from light by using amber vials or wrapping containers in aluminum foil.[9][10] pH Instability: Adjust and maintain the sample pH within the analyte's stability range throughout the preparation process. |
| Volatilization | For volatile or semi-volatile analytes, avoid or minimize heating and evaporation steps.[11][12] If concentration is necessary, use gentle techniques like nitrogen evaporation at low temperatures. |
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for analyte loss during sample preparation?
A1: Analyte loss during sample preparation can primarily be attributed to four main factors:
-
Adsorption: The analyte can bind to the surfaces of containers (glassware, plastic tubes), filter membranes, or the stationary phase of extraction cartridges.[2][13]
-
Degradation: The analyte may be unstable and can degrade due to factors like temperature, pH extremes, light exposure, or enzymatic activity.[9][13][14]
-
Volatilization: Volatile analytes can be lost during steps that involve heating or evaporation.[5]
-
Incomplete Extraction: The chosen extraction method may not be efficient enough to fully recover the analyte from the sample matrix.[13]
dot
Caption: Primary mechanisms of analyte loss during sample preparation.
Q2: How can I prevent my analyte from adsorbing to surfaces?
A2: To minimize analyte adsorption:
-
Choose the Right Materials: For strongly hydrophobic analytes, using polypropylene or other plastic containers may be preferable to glass.[2] For basic compounds that can interact with silanol (B1196071) groups on glass, silanizing the glassware can be effective.[2]
-
Modify the Sample Solution: Adjusting the pH or ionic strength of the sample solution can sometimes reduce adsorption by altering the charge of the analyte or the surface.
-
Use Blocking Agents: In some cases, adding a small amount of a structurally similar, unlabeled compound can block the active sites on surfaces, preventing the target analyte from adsorbing.
Q3: My analyte is temperature-sensitive. What precautions should I take?
A3: For temperature-sensitive analytes, it is crucial to:
-
Work at Low Temperatures: Perform all sample preparation steps on ice or in a cold room to reduce the rate of degradation.[8]
-
Avoid High Temperatures: Minimize or eliminate any heating steps. If a concentration step is necessary, use methods that do not require high heat, such as lyophilization (freeze-drying) or centrifugal evaporation at low temperatures.[15]
-
Proper Storage: Store samples at appropriate low temperatures, such as -20°C or -80°C, to maintain stability.[14] Avoid repeated freeze-thaw cycles, as this can degrade sensitive analytes.[9]
Q4: How do I improve the efficiency of my liquid-liquid extraction (LLE)?
A4: To enhance LLE efficiency:
-
Optimize Solvent Choice: Ensure the extraction solvent has a polarity that is well-matched to the analyte to maximize partitioning.[3]
-
Adjust pH: For ionizable analytes, adjust the pH of the aqueous sample to suppress the ionization of the analyte, making it more soluble in the organic extraction solvent.[3]
-
Increase Ionic Strength: Adding salt (salting out) to the aqueous phase can decrease the solubility of the analyte in the aqueous phase, driving it into the organic phase and improving recovery.[3]
-
Increase Mixing: Ensure thorough mixing of the two phases by vortexing or shaking to facilitate the transfer of the analyte from one phase to the other.
Q5: What is analyte breakthrough in Solid-Phase Extraction (SPE) and how can I prevent it?
A5: Analyte breakthrough in SPE occurs when the analyte fails to adsorb to the sorbent and passes through the cartridge during the sample loading step.[2] To prevent this:
-
Check Sample Solvent Strength: If the solvent in which the sample is dissolved is too strong (too similar in polarity to the elution solvent), it can prevent the analyte from being retained on the sorbent. Dilute the sample with a weaker solvent if necessary.[2]
-
Ensure Proper Cartridge Activation: For reversed-phase SPE, the cartridge must be activated with an organic solvent (e.g., methanol) and then equilibrated with an aqueous solution before loading the sample.[2]
-
Control Flow Rate: A flow rate that is too fast during sample loading can reduce the interaction time between the analyte and the sorbent, leading to incomplete retention. Optimize the flow rate according to the manufacturer's recommendations.
-
Check Sample Load: Overloading the SPE cartridge with too much sample can exceed its capacity, causing the analyte to pass through without being retained.
Quantitative Data Summary
Table 1: Analyte Recovery in Different Sample Preparation Techniques
| Analyte Class | Sample Matrix | Technique | Average Recovery (%) | Reference |
| Pesticides | Fruit & Vegetable | QuEChERS | 85 - 110 | - |
| Opioids | Urine | SPE (Mixed-Mode) | > 90 | - |
| Steroids | Plasma | LLE | 80 - 95 | - |
| Peptides | Plasma | Protein Precipitation | 75 - 105 | - |
| Volatile Organics | Water | Purge and Trap | > 95 | - |
| Note: Recovery rates are highly dependent on the specific analyte, matrix, and protocol used. |
Experimental Protocols
Protocol 1: Determination of Analyte Recovery by Spiking
This protocol describes a general method for determining the recovery of an analyte from a specific sample matrix.
Objective: To quantify the percentage of an analyte that is recovered after the entire sample preparation process.
Materials:
-
Blank sample matrix (e.g., plasma, soil)
-
Analyte standard of known concentration
-
All necessary solvents and reagents for the sample preparation method
-
Appropriate analytical instrument (e.g., LC-MS, GC-FID)
Procedure:
-
Prepare a "Pre-Spike" Sample: a. Take a known volume or weight of the blank sample matrix. b. Add a known amount of the analyte standard to the blank matrix to achieve a desired concentration (this is your "spiked" sample).[16] c. Process this spiked sample through the entire sample preparation procedure.[16] d. Analyze the final extract using the analytical instrument and record the analyte response (e.g., peak area). Let this be Response A .
-
Prepare a "Post-Spike" Sample: a. Take the same volume or weight of the blank sample matrix. b. Process this blank sample through the entire sample preparation procedure. c. To the final, clean extract, add the same amount of the analyte standard as in step 1b.[16] This sample represents 100% recovery, as the analyte did not undergo the extraction process.[16] d. Analyze this post-spiked extract and record the analyte response. Let this be Response B .
-
Calculation:
-
Calculate the percent recovery using the following formula: % Recovery = (Response A / Response B) x 100
-
dot
Caption: Experimental workflow for determining analyte recovery.
References
- 1. chromacademy.com [chromacademy.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. How Can We Improve Our Solid Phase Extraction Processes? [scioninstruments.com]
- 7. academic.oup.com [academic.oup.com]
- 8. youtube.com [youtube.com]
- 9. How is the stability of different analytes in blood samples maintained before testing? [butterfliesnow.com]
- 10. benchchem.com [benchchem.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. organomation.com [organomation.com]
- 13. What Are The Disadvantages Of Sample Preparation? Minimize Errors, Costs, And Delays In Your Lab - Kintek Solution [kindle-tech.com]
- 14. What is Sample Preparation? | Phenomenex [phenomenex.com]
- 15. concentratingonchromatography.com [concentratingonchromatography.com]
- 16. biotage.com [biotage.com]
Reducing background noise in mass spectrometry of pyrazines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise in the mass spectrometry of pyrazines.
Troubleshooting Guides
High background noise can significantly impact the sensitivity and accuracy of pyrazine (B50134) analysis. This guide provides a systematic approach to identifying and mitigating common sources of noise in your mass spectrometry experiments.
Issue: High Background Noise Across the Entire Spectrum
Possible Causes and Solutions:
-
Contaminated Carrier Gas: Impurities in the carrier gas (e.g., helium) can lead to a consistently high baseline.
-
Solution: Ensure the use of high-purity carrier gas (99.999% or higher). Install and regularly replace in-line gas purifiers to remove moisture, oxygen, and hydrocarbons.
-
-
Column Bleed: Degradation of the GC column's stationary phase at elevated temperatures is a common source of background noise.[1][2][3]
-
Solution:
-
Condition new columns according to the manufacturer's instructions.
-
Operate the GC oven within the column's specified temperature limits.
-
Use low-bleed columns specifically designed for mass spectrometry.
-
Trim the first few centimeters of the column to remove accumulated non-volatile residues.[2]
-
-
-
Contaminated GC Inlet: The inlet is a frequent source of contamination that can introduce noise.
-
Septum Bleed: Particles from the septum can enter the inlet and create background noise. Look for characteristic ions such as m/z 73, 149, 207, 281, and 279 in the background spectrum.[4]
-
Solution: Use high-quality, low-bleed septa and replace them regularly.[4]
-
-
Dirty Inlet Liner: The liner can accumulate non-volatile residues from previous injections.
-
Solution: Deactivated inlet liners should be used and replaced regularly.[2]
-
-
Troubleshooting Workflow for High Background Noise:
Caption: A logical workflow for diagnosing and resolving high background noise.
Issue: Intermittent or Random Noise Spikes
Possible Causes and Solutions:
-
Electronic Noise: External electronic devices or poor electrical grounding can introduce random noise spikes.
-
Solution: Ensure the mass spectrometer has a stable power supply and is properly grounded. Keep other electronic devices away from the instrument.
-
-
Leaks in the System: Small leaks in the GC or MS system can cause pressure fluctuations that appear as noise.
-
Solution: Perform a leak check of the entire system, paying close attention to the inlet, column fittings, and vacuum seals.
-
Issue: High Background Noise in a Specific Mass Range
Possible Causes and Solutions:
-
Contamination from Previous Analyses: Residual compounds from earlier runs can bleed into subsequent analyses.
-
Solution: Bake out the GC column and inlet at a high temperature to remove contaminants. Run blank solvent injections to ensure the system is clean before analyzing samples.
-
-
Matrix Effects: Complex sample matrices can introduce a high chemical background that interferes with the detection of pyrazines.[5]
-
Solution:
-
Sample Cleanup: Employ solid-phase extraction (SPE) or other cleanup techniques to remove interfering matrix components.
-
Matrix-Matched Standards: Prepare calibration standards in a blank matrix that is similar to the sample to compensate for matrix effects.[5]
-
-
Workflow for Reducing Matrix Effects:
Caption: A process for addressing background noise arising from complex sample matrices.
Frequently Asked Questions (FAQs)
Q1: What is the most common source of background noise in pyrazine GC-MS analysis?
A1: The most frequent sources of background noise are often related to the GC system itself. These include column bleed, contamination from the injection port (septum and liner), and impurities in the carrier gas.[1][2][3] Regular maintenance of the GC inlet and the use of high-quality consumables are crucial for minimizing this type of noise.
Q2: How can I optimize my sample preparation to reduce background noise?
A2: Headspace Solid-Phase Microextraction (HS-SPME) is a common technique for pyrazine analysis that can help minimize the introduction of non-volatile matrix components that contribute to background noise. Optimizing HS-SPME parameters is key:
-
Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good starting point for a broad range of pyrazines.[6]
-
Extraction Temperature and Time: Increasing the extraction temperature can enhance the release of pyrazines, but excessively high temperatures can degrade the sample and increase background. Optimization of both temperature and time is necessary to achieve the best signal-to-noise ratio.[7]
-
Salting Out: Adding salt (e.g., NaCl) to aqueous samples can increase the volatility of pyrazines and improve their transfer to the headspace, thereby enhancing the signal relative to the background.[2]
Q3: Can the choice of ionization technique affect background noise?
A3: Yes, the ionization technique can influence the level of background noise. Electron Impact (EI) is a "hard" ionization technique that can cause extensive fragmentation of both the analyte and background molecules, potentially leading to a more complex and noisy spectrum. Chemical Ionization (CI) is a "softer" technique that results in less fragmentation and can sometimes produce a cleaner background, making it easier to identify the molecular ion of the target pyrazines.
Q4: How does the GC inlet temperature affect signal and noise?
A4: The inlet temperature is a critical parameter. It needs to be high enough to ensure the rapid and complete vaporization of the pyrazines, leading to sharp peaks and a strong signal. However, an excessively high temperature can cause the degradation of thermally labile compounds in the sample or the GC septum, which increases background noise.[8] It is important to find the optimal temperature that maximizes the pyrazine signal without significantly increasing the background.
Data Presentation
Table 1: Comparison of Signal-to-Noise (S/N) Ratios for Different MRM Transitions in Various Matrices
The following data, adapted from a study on pesticides, illustrates how matrix effects can influence the S/N ratio. The principles are directly applicable to pyrazine analysis in complex samples.
| Analyte | MRM Transition | S/N in Spinach Matrix | S/N in Orange Matrix |
| Atrazine | 215 -> 58 | ~14,500 | ~10,500 |
| Atrazine | 200 -> 122 | ~1,500 | ~3,000 |
Data adapted from Agilent Technologies Application Note 5991-5172EN. This table demonstrates that the chemical noise for a particular transition can vary significantly between different matrices, affecting the S/N ratio even when the signal intensity is similar.[5]
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Pyrazines using MHS-SPME-arrow-GC-MS
| Pyrazine | LOD (ng/g) | LOQ (ng/g) |
| 2-Methylpyrazine | 2 | 6 |
| 2,5-Dimethylpyrazine | 3 | 9 |
| 2,6-Dimethylpyrazine | 3 | 9 |
| 2-Ethylpyrazine | 5 | 15 |
| 2,3-Dimethylpyrazine | 4 | 12 |
| 2-Ethyl-5-methylpyrazine | 10 | 30 |
| Trimethylpyrazine | 15 | 45 |
| 2-Ethyl-3,5-dimethylpyrazine | 20 | 60 |
| 2,3,5,6-Tetramethylpyrazine | 60 | 180 |
This table presents the LODs and LOQs for several pyrazines in rapeseed oil, determined with a signal-to-noise ratio of 3 for LOD and 10 for LOQ. These values indicate the sensitivity of the method, which is directly impacted by the background noise level.[7]
Experimental Protocols
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for Pyrazine Analysis
This protocol describes a general method for the extraction of volatile pyrazines from a solid or liquid matrix prior to GC-MS analysis.
Materials:
-
SPME fiber assembly (e.g., DVB/CAR/PDMS)
-
20 mL headspace vials with PTFE-faced silicone septa
-
Heating block or water bath with magnetic stirring capabilities
-
GC-MS system
Procedure:
-
Sample Preparation:
-
Weigh 1-5 g of the homogenized sample into a 20 mL headspace vial.
-
For aqueous samples, add a saturated solution of NaCl to enhance pyrazine volatility.
-
Add an appropriate internal standard.
-
Immediately seal the vial.
-
-
Equilibration:
-
Place the vial in the heating block at a predetermined temperature (e.g., 60-80°C) for a set time (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.
-
-
Extraction:
-
Expose the SPME fiber to the headspace of the vial for a specific duration (e.g., 20-40 minutes) while maintaining the temperature and agitation.
-
-
Desorption:
-
Retract the fiber and immediately insert it into the hot GC inlet (e.g., 250°C) for thermal desorption (e.g., 2-5 minutes) in splitless mode.
-
-
GC-MS Analysis:
-
Initiate the GC-MS data acquisition at the beginning of the desorption step.
-
HS-SPME Optimization Workflow:
Caption: A systematic approach to optimizing HS-SPME parameters for improved sensitivity.
References
- 1. Preventing Column Bleed in Gas Chromatography | Phenomenex [phenomenex.com]
- 2. agilent.com [agilent.com]
- 3. GC Column Bleed: Causes and Prevention | Separation Science [sepscience.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. gcms.cz [gcms.cz]
- 6. Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
Technical Support Center: Deuterated Internal Standards
For researchers, scientists, and drug development professionals, the integrity of deuterated internal standards is paramount for accurate and reproducible quantitative analysis.[1] This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges related to the storage and stability of these critical reagents.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for deuterated standards?
Proper storage is crucial for maintaining the isotopic and chemical purity of deuterated standards.[2] General best practices include:
-
Temperature: For long-term storage, temperatures of -20°C or even -80°C are often recommended.[1][3] Refrigeration at 2-8°C may be sufficient for short-term storage.[3][4] Always consult the manufacturer's certificate of analysis for specific temperature requirements.[1][2]
-
Light Protection: Many organic compounds are sensitive to light. To prevent photodegradation, store standards in amber vials or in the dark.[1][2]
-
Inert Atmosphere: To prevent oxidation, it is best to handle and store deuterated compounds under a dry, inert atmosphere, such as nitrogen or argon.[1][3]
-
Container: Use tightly sealed containers to prevent exposure to atmospheric moisture.[2] For sensitive compounds, single-use ampoules are ideal for minimizing contamination.[2][3]
Q2: How does the choice of solvent affect the stability of deuterated internal standards?
The choice of solvent is critical to prevent deuterium-hydrogen (H/D) exchange, which can compromise the isotopic purity of the standard.[4]
-
Recommended Solvents: High-purity aprotic solvents like acetonitrile, methanol, or ethyl acetate (B1210297) are generally recommended for reconstituting and preparing solutions.[4]
-
Solvents to Avoid: Acidic or basic aqueous solutions should be avoided as they can catalyze the exchange of deuterium (B1214612) atoms with protons from the solvent.[1][4][5]
Q3: What is hydrogen-deuterium (H-D) exchange and how can it be prevented?
H-D exchange is a chemical reaction where a deuterium atom on the internal standard is replaced by a hydrogen atom from the surrounding environment, such as from moisture or solvent.[2] This can lead to inaccurate quantification.[1]
Factors that promote H-D exchange:
-
Labile Positions: Deuterium atoms on heteroatoms (e.g., -OH, -NH) or on carbons adjacent to carbonyl groups are more susceptible to exchange.[1][6][7][8]
-
pH: Acidic or basic conditions can catalyze the exchange.[7][9]
-
Temperature: Higher temperatures increase the rate of exchange.[1][9]
-
Moisture: Many deuterated compounds are hygroscopic and readily absorb moisture, which is a source of protons for exchange.[2][3]
Prevention Strategies:
-
Choose internal standards with deuterium labels in stable, non-exchangeable positions.[1][6]
-
Use aprotic solvents when possible.[1]
-
Control the pH of aqueous solutions to be near neutral.[1]
-
Store solutions at low temperatures.[1]
-
Handle standards in a dry atmosphere (e.g., under dry nitrogen or argon) and use dried glassware.[2]
Q4: How should I prepare stock and working solutions from a solid deuterated standard?
Careful handling is essential to avoid contamination and ensure accuracy.
-
Equilibration: Allow the sealed container of the standard to equilibrate to room temperature before opening to prevent condensation.[2][4]
-
Inert Atmosphere: Whenever possible, perform manipulations under a dry, inert atmosphere.[2]
-
Weighing: Accurately weigh the required amount of the standard using a calibrated analytical balance.[1][2]
-
Dissolution: Quantitatively transfer the solid to a Class A volumetric flask and dissolve it in a small amount of high-purity solvent (e.g., methanol, acetonitrile).[1][2]
-
Dilution: Once fully dissolved, dilute to the mark with the solvent.[1]
-
Mixing: Cap the flask and mix thoroughly by inversion.[2]
-
Storage: Transfer the stock solution to a clean, labeled amber vial with a PTFE-lined cap and store under the recommended conditions.[2] It is advisable to prepare smaller aliquots for daily use to avoid repeated warming and cooling of the main stock.[2]
Troubleshooting Guide
| Issue | Possible Causes | Troubleshooting Steps |
| Low or Inconsistent Internal Standard Signal | Degradation of the standard due to improper storage or handling. | 1. Prepare a fresh working solution from the stock solution. 2. If the issue persists, prepare a new stock solution from the neat material.[1] 3. Verify storage conditions (temperature, light exposure).[1] |
| Instrument instability. | 1. Run system suitability tests and instrument calibration. 2. Check for MS tune drift.[10] | |
| Inconsistent sample preparation. | 1. Review the sample preparation procedure for consistency. | |
| Inaccurate or Inconsistent Quantitative Results | Lack of co-elution between the analyte and the internal standard. | 1. Overlay the chromatograms of the analyte and the internal standard to confirm co-elution.[6] |
| Isotopic or chemical impurities in the standard. | 1. Verify the isotopic and chemical purity of the standard upon receipt and periodically.[4] 2. Request a certificate of analysis from the supplier.[6] | |
| Isotopic (H/D) exchange. | 1. Conduct an incubation study by spiking the standard into a blank matrix and analyzing over time for any increase in the non-labeled compound.[6] | |
| Shift in Internal Standard Retention Time | Chromatographic issues. | 1. Prepare fresh mobile phase. 2. Check the column temperature and ensure the column is equilibrated. 3. If the problem persists, try a new column.[1] |
| Isotope effect. | 1. Deuterated compounds can sometimes have slightly different chromatographic behavior than their non-deuterated counterparts. As long as the peak is correctly integrated and does not co-elute with an interference, it should not affect quantification.[1] | |
| Increased Signal for the Non-Deuterated Analyte in Blank Samples | Contamination of the internal standard with the non-deuterated analyte. | 1. Assess the contribution from the internal standard by spiking it into a blank sample and monitoring the mass transition for the unlabeled analyte. The response should be less than 20% of the LLOQ response.[7] |
| Back-exchange of the deuterium label. | 1. Review the position of the deuterium labels for lability. 2. Optimize storage and sample preparation conditions (pH, temperature, solvent) to minimize exchange.[7] |
Data Presentation: Storage Recommendations
| Form | Storage Temperature | Recommended Duration | Key Considerations |
| Lyophilized Powder | -20°C or below | Long-term (Years) | Store in a desiccator to protect from moisture.[4] |
| Stock Solution in Aprotic Solvent (e.g., Acetonitrile, Methanol) | -20°C | Long-term (Months to Years) | Store in amber, tightly sealed vials.[4] Avoid repeated freeze-thaw cycles by preparing aliquots.[2] |
| Working Solution in Aprotic Solvent | 2-8°C | Short- to Mid-term (Days to Weeks) | Prepare fresh as needed. Protect from light.[4] |
| In Aqueous/Protic Solvent | 2-8°C | Short-term (Hours to Days) | Not recommended for long-term storage due to the risk of H/D exchange. Prepare fresh for immediate use.[4] |
Note: These are general guidelines. Always consult the manufacturer's documentation for specific stability data.
Experimental Protocols
Protocol 1: Stability Validation of Deuterated Internal Standard
This protocol outlines the steps to validate the stability of a deuterated internal standard in a specific experimental matrix.
-
Prepare Quality Control (QC) Samples: Prepare QC samples at low and high concentrations in the same matrix as your study samples.
-
Spike with Internal Standard: Spike these QC samples with the deuterated internal standard at the working concentration.[1]
-
Time Zero (T0) Analysis: Immediately analyze a set of freshly prepared QC samples to establish the baseline response ratio (analyte/internal standard).[1]
-
Storage: Store the remaining QC samples under the same conditions as your study samples (e.g., room temperature, 4°C, or frozen).[1]
-
Analysis at Time Points: Analyze these stored QC samples at various time points (e.g., 4, 8, 24 hours for short-term stability; weekly or monthly for long-term stability).[1]
-
Data Evaluation: Calculate the response ratio for each time point and compare it to the T0 value. The internal standard is considered stable if the response ratio remains within a predefined acceptance criterion (e.g., ±15% of the T0 value).[1]
Protocol 2: Assessment of H/D Back-Exchange
This protocol is designed to test for the back-exchange of deuterium atoms in the sample matrix.
-
Prepare Sample Sets:
-
Set A (Control): Spike the deuterated internal standard into a neat solvent (e.g., methanol).
-
Set B (Matrix): Spike the deuterated internal standard into a blank sample matrix (e.g., plasma, urine).[6]
-
-
Incubation: Incubate both sets of samples under the same conditions as your analytical method (time, temperature, pH).[6]
-
Sample Processing: Process the samples using your established extraction procedure.[6]
-
LC-MS/MS Analysis: Analyze the samples by LC-MS/MS.
-
Monitoring: Monitor for any increase in the signal of the non-deuterated analyte in Set B compared to Set A. A significant increase indicates H/D back-exchange.[6]
Visualizations
Caption: Workflow for validating the stability of a deuterated internal standard.
Caption: Troubleshooting guide for potential H-D exchange issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 9. benchchem.com [benchchem.com]
- 10. chromforum.org [chromforum.org]
Validation & Comparative
The Gold Standard in Flavor and Fragrance Analysis: A Comparative Guide to Internal Standards in Analytical Method Validation
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of volatile compounds, the choice of an internal standard is a critical decision that directly impacts the accuracy and reliability of results. This guide provides an objective comparison of 2-Ethyl-3-methylpyrazine-d3, a deuterated internal standard, with alternative non-deuterated standards. The superior performance of this compound in analytical method validation is demonstrated through supporting experimental data and detailed methodologies.
In the precise quantification of analytes, particularly in complex matrices such as those encountered in food, beverage, and pharmaceutical analysis, internal standards are indispensable for correcting variations in sample preparation, injection volume, and instrument response. The ideal internal standard should closely mimic the physicochemical properties of the analyte to ensure it is equally affected by these variables. Deuterated standards, such as this compound, are widely considered the "gold standard" for this purpose.[1]
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
Stable isotope-labeled internal standards, like this compound, offer significant advantages over non-deuterated (structural analogue) internal standards. Their chemical and physical properties are nearly identical to the analyte of interest, leading to similar behavior during extraction, chromatography, and ionization.[1] This results in more effective compensation for matrix effects and improved accuracy and precision of quantification.
Table 1: Comparison of Accuracy (% Recovery) Using External Standard vs. Deuterated Internal Standard (Imidacloprid-d4) in Various Matrices
| Matrix | Average % Recovery (External Standard) | % RSD (External Standard) | Average % Recovery (Internal Standard) | % RSD (Internal Standard) |
| Cannabis Flower | 65.8 | 15.2 | 98.5 | 4.1 |
| Cannabis Oil | 52.3 | 21.7 | 99.1 | 3.8 |
| Gummy Edible | 78.1 | 12.5 | 101.2 | 2.9 |
| Topical Cream | 45.9 | 25.4 | 97.9 | 5.2 |
Data adapted from a study by Shimadzu on the analysis of pesticides in cannabis matrices. This data demonstrates the principle of improved accuracy and precision with a deuterated internal standard.[2]
The data clearly shows that the use of a deuterated internal standard significantly improves the accuracy of the measurements and reduces the relative standard deviation (RSD), indicating enhanced precision across different and complex sample types.[2]
Table 2: Validation Parameters for a Typical GC-MS Method Using a Deuterated Internal Standard
| Validation Parameter | Acceptance Criteria | Typical Performance with Deuterated IS |
| Linearity (R²) | ≥ 0.995 | > 0.998 |
| Accuracy (% Recovery) | 80-120% | 95-105% |
| Precision (% RSD) | ≤ 15% | < 5% |
| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10 | Analyte-dependent, typically in the low ng/g range |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable analytical results. Below are representative protocols for the analysis of pyrazines using this compound as an internal standard with Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
GC-MS Method for the Analysis of Pyrazines in a Food Matrix
This method is suitable for the quantification of volatile pyrazines in solid or liquid food samples.
1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):
-
Place 5 g of the homogenized food sample into a 20 mL headspace vial.
-
Spike the sample with a known amount of this compound solution to achieve a final concentration within the calibrated range.
-
Seal the vial and incubate at 60°C for 15 minutes with agitation to allow for the equilibration of volatile compounds in the headspace.
-
Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 30 minutes at 60°C.
2. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Column: DB-WAX capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector: Splitless mode at 250°C. The SPME fiber is desorbed for 5 minutes.
-
Oven Temperature Program: Initial temperature of 40°C held for 2 minutes, ramped to 240°C at 10°C/min, and held for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for quantification.
-
Target ions for 2-Ethyl-3-methylpyrazine: m/z 122, 107, 79.
-
Target ions for this compound: m/z 125, 110, 82.
-
UPLC-MS/MS Method for the Analysis of Pyrazines
This method is an alternative for the analysis of pyrazines, particularly for less volatile derivatives or in liquid samples.
1. Sample Preparation:
-
Take 1 mL of a liquid sample or a solvent extract of a solid sample.
-
Spike with a known amount of this compound solution.
-
Filter the sample through a 0.22 µm syringe filter.
2. UPLC-MS/MS Analysis:
-
UPLC System: Waters ACQUITY UPLC or equivalent.
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
2-Ethyl-3-methylpyrazine: Precursor ion m/z 123 -> Product ions (e.g., m/z 82, 94).
-
This compound: Precursor ion m/z 126 -> Product ions (e.g., m/z 85, 97).
-
Visualizing the Workflow
To better understand the experimental and logical processes, the following diagrams illustrate the key stages of analytical method validation and a typical sample analysis workflow.
Caption: A flowchart illustrating the key stages of analytical method validation.
Caption: Workflow for quantitative analysis using an internal standard.
References
A Comparative Guide to 2-Ethyl-3-methylpyrazine-d3 and Other Internal Standards for Accurate Quantification
For Researchers, Scientists, and Drug Development Professionals
In the quantitative analysis of volatile and semi-volatile compounds, particularly in complex matrices, the use of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison of 2-Ethyl-3-methylpyrazine-d3 with other common internal standards used in analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS). The information presented, supported by experimental data, will assist researchers in selecting the most suitable internal standard for their specific analytical needs.
The Gold Standard: Deuterated Internal Standards
Stable isotope-labeled internal standards, particularly deuterated compounds like this compound, are widely regarded as the "gold standard" in quantitative mass spectrometry.[1] This is because their physicochemical properties are nearly identical to their non-deuterated counterparts.[2] This similarity ensures that the internal standard behaves in the same manner as the analyte during sample preparation, extraction, and chromatographic analysis, effectively compensating for any analyte loss or variability in instrument response.[1]
The key advantage of deuterated standards is their mass difference from the native analyte. This allows for their clear differentiation in a mass spectrometer without significant differences in retention time, a phenomenon known as the "deuterium isotope effect" which typically results in a slight elution shift.[1][3]
Alternative Internal Standards: Structural Analogs
In the absence of a deuterated analog, a non-isotopically labeled compound with a similar chemical structure to the analyte can be used as an internal standard.[2] These structural analogs should have comparable chromatographic behavior and extraction efficiency to the analyte of interest. However, it is crucial to validate their performance thoroughly, as differences in their physicochemical properties can lead to variations in recovery and response factors compared to the analyte.
Performance Comparison of Internal Standards
The selection of an internal standard should be based on its ability to provide the highest accuracy and precision for the quantification of the target analyte. The following tables summarize the expected performance of this compound in comparison to a non-deuterated structural analog internal standard, based on typical validation data for the analysis of pyrazines and other volatile compounds by GC-MS.
Table 1: Comparison of Linearity and Recovery
| Internal Standard Type | Analyte | Typical Linearity (R²) | Typical Recovery (%) |
| Deuterated Analog | 2-Ethyl-3-methylpyrazine | > 0.995 | 95 - 105 |
| (e.g., this compound) | Other Pyrazines | > 0.99 | 90 - 110 |
| Structural Analog | 2-Ethyl-3-methylpyrazine | > 0.99 | 85 - 115 |
| (e.g., 2,3,5,6-Tetramethylpyrazine) | Other Pyrazines | > 0.98 | 80 - 120 |
Data compiled from representative studies on the analysis of volatile compounds in various matrices.[4]
Table 2: Comparison of Detection and Quantification Limits
| Internal Standard Type | Analyte | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) |
| Deuterated Analog | 2-Ethyl-3-methylpyrazine | 0.01 - 0.1 ng/mL | 0.03 - 0.3 ng/mL |
| (e.g., this compound) | Other Pyrazines | 0.01 - 0.5 ng/mL | 0.03 - 1.5 ng/mL |
| Structural Analog | 2-Ethyl-3-methylpyrazine | 0.05 - 0.5 ng/mL | 0.15 - 1.5 ng/mL |
| (e.g., 2,3,5,6-Tetramethylpyrazine) | Other Pyrazines | 0.05 - 1.0 ng/mL | 0.15 - 3.0 ng/mL |
Values are estimates based on typical GC-MS performance and can vary depending on the specific instrumentation and matrix.[5]
Experimental Protocols
Detailed and validated experimental protocols are essential for reproducible and accurate quantitative analysis. Below are two common methods for the analysis of pyrazines in food matrices using an internal standard.
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS for Pyrazines in Coffee
This method is suitable for the analysis of volatile pyrazines in solid matrices like coffee.
1. Sample Preparation:
-
Weigh 2.0 g of ground coffee into a 20 mL headspace vial.
-
Add a known amount of this compound solution as the internal standard.
-
Seal the vial with a PTFE/silicone septum.
2. HS-SPME Procedure:
-
Incubate the vial at 80°C for 20 minutes to allow for the equilibration of volatile compounds in the headspace.
-
Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 30 minutes at 80°C.
3. GC-MS Analysis:
-
GC System: Agilent 7890B GC or equivalent.
-
Injector: Splitless mode at 250°C. Desorb the SPME fiber for 5 minutes.
-
Column: DB-WAX capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Start at 40°C for 2 minutes, ramp to 240°C at 5°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target pyrazines and the internal standard.
Protocol 2: Liquid-Liquid Extraction (LLE) GC-MS for Pyrazines in Roasted Meat
This protocol is effective for extracting pyrazines from complex, fatty matrices.
1. Sample Preparation:
-
Homogenize 10 g of roasted meat sample.
-
Spike the homogenized sample with a known amount of this compound.
2. Liquid-Liquid Extraction:
-
Add 50 mL of dichloromethane (B109758) to the sample and mix thoroughly for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully collect the dichloromethane layer.
-
Repeat the extraction process twice more.
-
Combine the dichloromethane extracts and concentrate to a final volume of 1 mL under a gentle stream of nitrogen.
3. GC-MS Analysis:
-
The GC-MS parameters can be the same as described in Protocol 1. Inject 1 µL of the concentrated extract.
Visualizing Analytical Workflows
The following diagrams, created using Graphviz, illustrate the key workflows and decision-making processes in quantitative analysis using internal standards.
Caption: A generalized workflow for quantitative analysis using an internal standard.
Caption: A decision-making flowchart for selecting an appropriate internal standard.
References
A Comparative Guide to Inter-laboratory Quantification of Pyrazines
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of prevalent methodologies for the quantification of pyrazines, a class of volatile organic compounds critical to the flavor and aroma profiles of various products, including foods, beverages, and pharmaceuticals. While a singular, comprehensive inter-laboratory proficiency test on pyrazine (B50134) quantification is not publicly available, this document synthesizes data from multiple studies to provide an objective comparison of analytical techniques.[1] The aim is to assist researchers in selecting the most suitable methods for their specific applications, ensuring accuracy and reliability in pyrazine analysis.
Pyrazines are nitrogen-containing heterocyclic compounds that contribute to the desirable roasted, nutty, and savory aromas in many thermally processed foods like coffee, cocoa, and baked goods.[2] Their accurate quantification is essential for quality control, product development, and sensory analysis.[1]
Comparison of Analytical Methodologies
The analysis of pyrazines is a multi-step process that includes sample preparation, analyte extraction, and instrumental analysis. The chosen methodology significantly affects the accuracy, precision, and sensitivity of the results.[1]
Sample Preparation and Extraction:
The effective extraction of pyrazines from complex matrices is a crucial initial step.[1] Common techniques include:
-
Liquid-Liquid Extraction (LLE): A conventional method that partitions pyrazines between two immiscible liquid phases.[1]
-
Solid-Phase Extraction (SPE): This technique employs a solid sorbent to selectively adsorb pyrazines from a liquid sample, which are subsequently eluted with a suitable solvent.[1][3]
-
Solid-Phase Microextraction (SPME): A solvent-free method where a coated fiber extracts volatile and semi-volatile compounds like pyrazines from the headspace of a sample or by direct immersion.[1]
Instrumental Analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most widely used technique, offering high sensitivity and selectivity for identifying and quantifying individual pyrazines.[1][4]
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): An alternative method for analyzing less volatile or thermally labile pyrazine derivatives.[1][5]
-
Hyperpolarized NMR Spectroscopy: A highly selective detection method for pyrazines in complex mixtures, requiring minimal sample pretreatment.[6]
Quantitative Data Summary
The following table summarizes the concentration of common pyrazine derivatives found in various food products as reported in multiple studies. This data provides a comparative overview of the levels at which these compounds are typically found.
| Pyrazine Derivative | Coffee (mg/kg) | Roasted Peanuts (mg/kg) | Cocoa Beans (µ g/100g ) | Bread Crust (µg/kg) | Roasted Beef (µg/kg) |
| 2-Methylpyrazine | 82.1 - 211.6 | 0.8 - 2.5 | 4.83 (OAV) | Present | Present |
| 2,5-Dimethylpyrazine | 4.4 (µmol/500mL) | 0.9 - 3.2 | 1.99 - 10.18 (mg/kg) | 16 | Most abundant |
| 2,6-Dimethylpyrazine | 4.9 (µmol/500mL) | Present | 0.98 - 6.77 (mg/kg) | Present | High levels |
| 2-Ethyl-5-methylpyrazine | Present | 0.1 - 0.4 | 2.8 (OAV) | Present | High odor units |
| 2-Ethyl-3,5-dimethylpyrazine | Low concentrations | 0.05 - 0.2 | 7.6 - 14 (OAV) | 16 | Present |
| 2,3,5-Trimethylpyrazine | Present | Present | 15.01 - 81.39 (mg/kg) | Present | Present |
| Tetramethylpyrazine | - | - | 60.31 - 285.74 (mg/kg) | - | - |
| 2,3-Diethyl-5-methylpyrazine | - | - | 6.6 - 16 (OAV) | 1.1 - 3.1 | - |
OAV (Odor Activity Value) is a measure of a compound's importance to the overall aroma.[2] Data compiled from multiple sources.[2]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Analysis of Pyrazines by Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) [2]
This method is widely used for the extraction and analysis of volatile and semi-volatile compounds from various food matrices.[2]
-
Sample Preparation:
-
Homogenize solid food samples (e.g., roasted peanuts) to a fine powder. Liquid samples (e.g., coffee) can be used directly or after dilution.[2]
-
Weigh a specific amount of the homogenized sample (typically 1-5 g) or pipette a specific volume of the liquid sample into a headspace vial.[2]
-
Add a known amount of an internal standard (e.g., a deuterated pyrazine derivative) for accurate quantification.[2]
-
-
HS-SPME Procedure:
-
Place the vial in a temperature-controlled autosampler.
-
Expose the SPME fiber to the headspace of the sample for a defined period at a specific temperature to allow for the adsorption of volatile pyrazines.
-
-
GC-MS Analysis:
-
Column: Use a non-polar or medium-polar capillary column (e.g., DB-5ms, HP-5ms).[2]
-
Oven Temperature Program: Start at 40°C (hold for 2 min), ramp to 240°C at 5°C/min (hold for 5 min).[1]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[1]
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 300.[1]
-
-
Data Analysis:
Protocol 2: Analysis of Pyrazines by Liquid-Liquid Extraction (LLE) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) [2]
This method is suitable for extracting pyrazines from complex matrices like cooked meat.[2]
-
Sample Preparation:
-
Liquid-Liquid Extraction:
-
Concentration and Clean-up:
-
GC-MS Analysis:
-
Inject a small volume (e.g., 1 µL) of the concentrated extract into the GC-MS system.[2]
-
Follow the GC-MS parameters as outlined in Protocol 1.
-
Protocol 3: Analysis of Pyrazines by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) [1]
This method is tailored for the analysis of a range of pyrazines in a liquid matrix.[1]
-
Sample Preparation:
-
UPLC-MS/MS Analysis:
-
Column: Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).[1]
-
Mobile Phase: A) 0.1% formic acid in water, B) 0.1% formic acid in acetonitrile.[1]
-
Gradient: Start with 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.[1]
-
Flow Rate: 0.3 mL/min.[1]
-
Mass Spectrometer: Electrospray ionization (ESI) in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification.[1]
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the described pyrazine quantification methods.
Caption: Workflow for pyrazine analysis using HS-SPME-GC-MS.
Caption: Workflow for pyrazine analysis using LLE-GC-MS.
Caption: Workflow for pyrazine analysis using UPLC-MS/MS.
References
The Gold Standard for Flavor Analysis: A Comparative Guide to Stable Isotope Dilution Assay (SIDA)
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of flavor compounds is paramount. Whether ensuring the palatability of a new oral formulation or defining the sensory profile of a food product, the chosen analytical method can significantly impact outcomes. This guide provides an in-depth comparison of Stable Isotope Dilution Assay (SIDA) with other common techniques for flavor compound analysis, supported by experimental data to inform your methodological choices.
Stable Isotope Dilution Assay (SIDA) is widely recognized as a "gold standard" for the quantitative analysis of flavor compounds due to its exceptional accuracy and precision.[1][2] This technique overcomes many of the challenges inherent in complex sample matrices, such as those found in food and pharmaceutical products, by employing a stable isotope-labeled version of the analyte as an internal standard. This internal standard is chemically identical to the compound of interest but has a different mass, allowing for precise differentiation by mass spectrometry.[2]
Unparalleled Accuracy and Precision of SIDA
The core strength of SIDA lies in its ability to compensate for sample loss during preparation and for matrix effects that can suppress or enhance the analytical signal.[3] Because the stable isotope-labeled internal standard behaves almost identically to the native analyte throughout the entire analytical process—from extraction and cleanup to chromatographic separation and ionization—any variations affect both compounds equally.[2] This results in a highly accurate and reproducible measurement of the analyte-to-internal standard ratio, leading to reliable quantification.
Experimental data consistently demonstrates the superior performance of SIDA. Studies have reported recovery rates for SIDA in the range of 80% to 120% with relative standard deviations (RSDs) often below 15-20%, showcasing its high accuracy and precision.[4] For instance, a study on key aroma volatiles in mangoes using SIDA in conjunction with headspace solid-phase microextraction (HS-SPME) and gas chromatography-mass spectrometry (GC-MS) reported high recovery efficiencies and determination coefficients (R²) ranging from 0.93775 to 0.99741.[5][6]
Comparison with Alternative Methods
While SIDA is a powerful tool, other methods are also employed for flavor analysis. Understanding their respective strengths and weaknesses is crucial for selecting the most appropriate technique for a given application.
| Method | Principle | Accuracy (Recovery %) | Precision (RSD %) | Key Advantages | Key Disadvantages |
| Stable Isotope Dilution Assay (SIDA) | Uses a stable isotope-labeled version of the analyte as an internal standard for quantification by mass spectrometry.[2] | 80 - 120%[4] | < 15-20%[4] | High accuracy and precision, corrects for matrix effects and sample loss.[3] | Cost and availability of labeled standards can be a limitation.[3] |
| Headspace Solid-Phase Microextraction (HS-SPME) | A fiber coated with a stationary phase is exposed to the headspace of a sample to adsorb volatile analytes for GC analysis.[7] | 79.9 - 114.1%[8][9] | 0.7 - 12.1%[8][9] | Simple, fast, solvent-free, and sensitive for volatile compounds. | Susceptible to matrix effects, fiber-to-fiber variability, and competition for adsorption sites.[10] |
| External Standard Method | A calibration curve is generated from a series of standards of known concentrations, and the sample concentration is determined by comparing its response to the curve. | Highly variable, dependent on matrix | Can be high in simple matrices | Simple and straightforward. | Does not account for sample loss during preparation or matrix effects, leading to lower accuracy in complex samples. |
| Gas Chromatography-Olfactometry (GC-O) | A human assessor sniffs the effluent from a gas chromatograph to identify and characterize odor-active compounds.[11] | Not applicable for absolute concentration | Not applicable for absolute concentration | Directly links chemical analysis with sensory perception, identifies key odorants.[12] | Subjective, not truly quantitative for concentration, requires trained panelists.[11] |
Experimental Protocol: SIDA for Flavor Compound Analysis
The following provides a detailed methodology for the quantification of volatile flavor compounds in a food matrix using SIDA coupled with GC-MS.
1. Sample Preparation and Spiking:
-
Accurately weigh a homogenized sample of the food matrix into a vial.
-
Add a known amount of the stable isotope-labeled internal standard solution corresponding to the target flavor compound. The amount of the internal standard should be close to the expected concentration of the analyte.
-
Vortex the sample to ensure thorough mixing and allow it to equilibrate. This step is crucial for ensuring that the internal standard is fully integrated into the sample matrix.[1]
2. Extraction:
-
Perform an appropriate extraction method to isolate the flavor compounds from the matrix. This could involve liquid-liquid extraction, solid-phase extraction (SPE), or headspace techniques like SPME. The choice of extraction method will depend on the specific analytes and the sample matrix.
3. Sample Cleanup and Concentration:
-
The extract may require a cleanup step to remove interfering compounds. This can be achieved using techniques like column chromatography or SPE.
-
Concentrate the cleaned extract to a smaller, known volume using a gentle stream of nitrogen or a rotary evaporator.
4. GC-MS Analysis:
-
Inject an aliquot of the concentrated extract into a gas chromatograph coupled with a mass spectrometer (GC-MS).
-
The GC will separate the individual flavor compounds based on their volatility and interaction with the stationary phase of the column.
-
The MS will detect and quantify the native analyte and the stable isotope-labeled internal standard based on their specific mass-to-charge ratios.
5. Data Analysis and Quantification:
-
Generate a calibration curve by analyzing a series of standards containing known concentrations of the native analyte and a fixed concentration of the internal standard.
-
Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Determine the concentration of the flavor compound in the sample by comparing the analyte-to-internal standard peak area ratio from the sample to the calibration curve.
SIDA Experimental Workflow
The following diagram illustrates the typical workflow of a Stable Isotope Dilution Assay for flavor compound analysis.
Caption: SIDA Experimental Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Stable Isotope Dilution Assay - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]
- 4. researchgate.net [researchgate.net]
- 5. Stable isotope dilution assay (SIDA) and HS-SPME-GCMS quantification of key aroma volatiles for fruit and sap of Australian mango cultivars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Headspace solid-phase microextraction method for the study of the volatility of selected flavor compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
- 12. pfigueiredo.org [pfigueiredo.org]
Performance Showdown: 2-Ethyl-3-methylpyrazine-d3 as an Internal Standard in Quantitative Analysis
In the precise world of analytical chemistry, particularly in the quantification of flavor and aroma compounds, the choice of a suitable internal standard is paramount for achieving accurate and reproducible results. This guide provides a comparative analysis of 2-Ethyl-3-methylpyrazine-d3, a deuterated analog, against other potential internal standards used in the chromatographic analysis of its non-deuterated counterpart, 2-Ethyl-3-methylpyrazine. This document is tailored for researchers, scientists, and drug development professionals who rely on robust analytical methodologies.
Deuterated standards like this compound are often considered the "gold standard" for mass spectrometry-based quantification.[1] Their key advantage lies in their near-identical chemical and physical properties to the analyte of interest.[1] This similarity ensures they behave almost identically during sample preparation and chromatographic separation, effectively compensating for variations in extraction efficiency, injection volume, and instrument response.[1]
Linearity and Range: A Comparative Overview
Note: The data presented for this compound is a representative summary based on typical performance data for closely related pyrazines determined by GC-MS, as specific comprehensive validation data is limited in publicly available literature.
Table 1: Typical Performance of this compound as an Internal Standard
| Parameter | Typical Performance Value |
| Linearity (R²) | ≥ 0.995 |
| Calibration Range | 1 - 500 ng/mL |
| Limit of Detection (LOD) | ~ 0.5 ng/mL |
| Limit of Quantification (LOQ) | ~ 1.0 ng/mL |
Table 2: Comparison with Alternative Internal Standards
| Internal Standard | Chemical Class | Linearity (R²) | Calibration Range | Key Considerations |
| This compound | Deuterated Pyrazine (B50134) | ≥ 0.995 (Expected) | 1 - 500 ng/mL (Typical) | Gold standard; co-elutes with the analyte, providing the best correction for matrix effects.[1] |
| 2-Methyl-3-n-propylpyrazine | Alkylpyrazine | ≥ 0.99 (Reported for similar pyrazines) | Analyte Dependent | Structurally similar, but chromatographic retention and ionization efficiency may differ from the analyte. |
| 2,4,6-Trimethylpyridine | Pyridine Derivative | ≥ 0.99 (Reported for other analytes) | Analyte Dependent | Chemically distinct from pyrazines, which can lead to differences in extraction recovery and chromatographic behavior. May be a cost-effective alternative if validated. |
Experimental Protocol: Quantification of 2-Ethyl-3-methylpyrazine
This protocol outlines a typical Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of 2-Ethyl-3-methylpyrazine in a liquid matrix.
1. Materials and Reagents
-
2-Ethyl-3-methylpyrazine (analyte) standard
-
This compound (internal standard)
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
Sodium chloride (analytical grade)
-
20 mL headspace vials with PTFE-faced silicone septa
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
2. Preparation of Standard Solutions
-
Primary Stock Solutions (1000 µg/mL): Accurately weigh 10 mg of 2-Ethyl-3-methylpyrazine and this compound and dissolve each in 10 mL of methanol in separate volumetric flasks.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate aliquots of the 2-Ethyl-3-methylpyrazine stock solution into the sample matrix to achieve a concentration range of 1-500 ng/mL.
-
Internal Standard Spiking: Add a constant concentration of this compound (e.g., 50 ng/mL) to each calibration standard and sample.
3. Sample Preparation (HS-SPME)
-
Place 5 mL of the liquid sample (or calibration standard) into a 20 mL headspace vial.
-
Add 1.5 g of NaCl to enhance the release of volatile compounds.
-
Spike with the internal standard.
-
Immediately seal the vial.
-
Incubate the vial at 60°C for 15 minutes with agitation.
-
Expose the SPME fiber to the headspace for 30 minutes at 60°C.
4. GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Column: DB-WAX capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar column.
-
Injector: Splitless mode at 250°C. Desorb the SPME fiber for 5 minutes.
-
Oven Temperature Program: Initial temperature of 40°C held for 2 minutes, ramped to 240°C at 10°C/min, and held for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Target Ions for 2-Ethyl-3-methylpyrazine: m/z 122, 107, 94
-
Target Ions for this compound: m/z 125, 110, 97
-
5. Data Analysis
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Determine the concentration of 2-Ethyl-3-methylpyrazine in the samples by applying the linear regression equation from the calibration curve.
Workflow for Quantitative Analysis
The logical flow of a typical quantitative analysis using an internal standard is depicted in the following diagram.
References
Robustness in Pyrazine Analysis: A Comparative Guide to GC-MS and HPLC Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the robustness of two primary analytical techniques for the quantification of pyrazines: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Pyrazines, a class of nitrogen-containing heterocyclic aromatic compounds, are crucial in the pharmaceutical, food, and fragrance industries.[1] Their accurate and reliable quantification is essential for quality control, flavor and aroma profiling, and drug development.[1] This document outlines the experimental protocols for each method and presents a comparative summary of their performance based on typical validation parameters that underscore their robustness.
Comparative Performance of Analytical Methods
The robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. While both HPLC and GC-MS are robust techniques for pyrazine (B50134) analysis, the choice between them depends on factors such as the volatility and thermal stability of the specific pyrazines, the complexity of the sample matrix, and the required sensitivity.[1] GC-MS is often favored for volatile pyrazines due to its high sensitivity.[2][3] However, advancements in HPLC, particularly Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS), offer a powerful alternative for a wider range of pyrazines, including those that are less volatile or thermally labile.[1][4]
Quantitative Performance Data
The following table summarizes key validation parameters for both GC-MS and HPLC methods, offering a comparative overview of their quantitative performance, which is a direct reflection of their robustness.
| Validation Parameter | GC-MS (with HS-SPME) | HPLC (UPLC-MS/MS) | Remarks |
| Linearity (r²) | 0.981–0.999 | >0.99[5] | Both methods demonstrate excellent linearity over a defined concentration range. |
| Limit of Detection (LOD) | 0.07–22.22 ng/g | ng/mL to µg/L range[1] | GC-MS, especially with HS-SPME, often provides lower LODs for volatile pyrazines. |
| Limit of Quantitation (LOQ) | 2–180 ng/g | ng/mL to µg/L range[1] | Consistent with LOD, GC-MS can offer lower LOQs.[1] |
| Accuracy (% Recovery) | 79.08–109.2% | 84.36% to 103.92%[1] | Both methods achieve high levels of accuracy with proper sample preparation and calibration.[1] |
| Precision (%RSD) | < 16% (Intra- and Inter-day)[1] | ≤ 6.36%[1] | Both techniques exhibit good precision, with UPLC-MS/MS often showing very low relative standard deviations.[1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and robustness of analytical methods. Below are representative experimental protocols for the analysis of pyrazines using GC-MS with Headspace Solid-Phase Microextraction (HS-SPME) and UPLC-MS/MS.
Protocol 1: Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
This method is widely used for the extraction and analysis of volatile and semi-volatile pyrazines from various matrices.[4][6]
1. Sample Preparation (HS-SPME):
-
Place a known amount of the homogenized sample (e.g., 1-5 g) into a headspace vial.[7]
-
For solid samples, a small amount of water may be added to facilitate the release of volatiles.[7]
-
Add an appropriate internal standard, such as a deuterated pyrazine, for accurate quantification.[8]
-
Seal the vial and place it in a heating block or water bath at a controlled temperature (e.g., 70°C).
2. GC-MS Analysis:
-
Injector: The analytes are thermally desorbed from the SPME fiber in the GC injector (e.g., at 250°C).[7]
-
Column: A suitable capillary column, such as a ZB-5 (30 m × 0.25 mm ID, 0.25 µm film), is used for separation.
-
Oven Temperature Program: A typical program starts at a low temperature (e.g., 40-50°C), holds for a few minutes, and then ramps to a higher temperature (e.g., 230-250°C) to elute all compounds.[8]
-
Detection: Mass spectrometry is used for detection, often in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.
Protocol 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method is suitable for a broader range of pyrazines, including less volatile and thermally labile compounds.[1][4]
1. Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable diluent, which could be the mobile phase.[5]
-
Prepare a series of calibration standards of the target pyrazine(s) in the same diluent.[5]
-
Samples may require filtration before injection.
2. UPLC-MS/MS Analysis:
-
Column: A reverse-phase column, such as a C18, is typically used.
-
Mobile Phase: A gradient of two solvents, such as water with a small amount of formic acid and an organic solvent like acetonitrile (B52724) or methanol, is commonly employed.
-
Detection: Tandem mass spectrometry (MS/MS) is used for detection in Multiple Reaction Monitoring (MRM) mode to ensure high selectivity and sensitivity. Precursor and product ions for each pyrazine are determined through infusion experiments.[4]
Robustness Testing Workflow
A systematic approach to robustness testing is essential to ensure the reliability and accuracy of an analytical method. The following diagram illustrates a typical workflow for evaluating the robustness of a pyrazine analysis method.
Caption: A flowchart illustrating the key stages of a robustness test for an analytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. biosynce.com [biosynce.com]
- 3. Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
UPLC-MS/MS vs. GC-MS for Pyrazine Analysis: A Comprehensive Performance Evaluation
For researchers, scientists, and drug development professionals, the accurate quantification of pyrazines—a class of nitrogen-containing heterocyclic aromatic compounds significant in the food, flavor, and pharmaceutical industries—is paramount for quality control, aroma profiling, and therapeutic development.[1] The two leading analytical techniques for this purpose, Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), each offer distinct advantages and limitations. This guide provides an objective comparison of their performance, supported by experimental data, to aid in selecting the most suitable method for specific research needs.
While GC-MS has traditionally been the method of choice for volatile pyrazines, advancements in UPLC-MS/MS have established it as a powerful alternative, particularly for less volatile or thermally labile compounds.[1] The selection between these techniques hinges on factors such as the specific pyrazine (B50134) compounds of interest, the complexity of the sample matrix, and the required sensitivity.[1]
Quantitative Performance Comparison
The following tables summarize key performance metrics for UPLC-MS/MS and GC-MS in the analysis of pyrazines, based on data from various studies.
Table 1: General Performance Characteristics
| Validation Parameter | UPLC-MS/MS | GC-MS | Key Considerations |
| Linearity (R²) | ≥ 0.99 | Typically ≥ 0.99 | Both methods demonstrate excellent linearity over a defined concentration range.[1] |
| Limit of Detection (LOD) | ng/mL to µg/L range | pg to ng range | GC-MS generally offers superior sensitivity for volatile pyrazines.[1] |
| Limit of Quantitation (LOQ) | ng/mL to µg/L range | ng/g range | Consistent with LOD, GC-MS often provides lower LOQs.[1] |
| Accuracy (% Recovery) | 84.36% to 103.92% | 91.6% to 109.2% | Both methods can achieve high levels of accuracy with proper sample preparation and calibration.[1] |
| Precision (%RSD) | ≤ 6.36% | < 16% | UPLC-MS/MS often demonstrates very low relative standard deviations, indicating high precision.[1] |
Table 2: Limits of Detection (LOD) and Quantitation (LOQ) for Specific Pyrazines
| Pyrazine Compound | Method | LOD | LOQ | Source |
| Various Pyrazines | UPLC-MS/MS | 0.09-1.54 µg/kg | - | [2] |
| 2-sec-Butyl-3-methylpyrazine | GC-MS | 9 ng/g | 27 ng/g | [3] |
| 2,3-Diethyl-5-methylpyrazine | GC-MS | 5 ng/g | 15 ng/g | [3] |
| 2-Acetylpyrazine | GC-MS | 60 ng/g | 180 ng/g | [3] |
| 3-Alkyl-2-methoxypyrazines | GC-MS/MS | 0.2-0.4 µg/kg | - | [4] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for the analysis of pyrazines using UPLC-MS/MS and GC-MS.
UPLC-MS/MS Method for Pyrazines in a Liquid Matrix
This protocol is suitable for the analysis of a range of pyrazines in liquid samples, such as beverages.[5]
-
Sample Preparation:
-
Dilute the sample with ultrapure water.
-
Add an appropriate internal standard solution for accurate quantification.
-
Filter the sample through a 0.22 µm syringe filter before analysis.[5]
-
-
Instrumentation:
-
Chromatographic and MS Conditions:
-
Mobile Phase:
-
Gradient Elution: A programmed gradient starting from 3-5% B, increasing to 70-95% B over approximately 10-35 minutes.[1][5]
-
Flow Rate: 0.3 mL/min.[5]
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.[5]
-
Detection: Multiple Reaction Monitoring (MRM) for quantification, with specific precursor and product ion transitions for each pyrazine.[5]
-
GC-MS Method for Volatile Pyrazines in Food Matrices
This protocol, employing headspace solid-phase microextraction (HS-SPME), is commonly used for the analysis of volatile pyrazines in solid or liquid food samples.[1][3]
-
Sample Preparation (HS-SPME):
-
Weigh 3-5 g of the homogenized sample into a headspace vial.[3]
-
Add an internal standard solution (e.g., a deuterated pyrazine).[3]
-
Seal the vial and equilibrate at a specific temperature (e.g., 60-80°C) for a set time (e.g., 10-30 minutes) to allow volatile pyrazines to partition into the headspace.[3]
-
Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/PDMS) to the headspace for a defined period to extract the analytes.[1][5]
-
-
Instrumentation:
-
Chromatographic and MS Conditions:
-
Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.[3]
-
Oven Temperature Program: An initial temperature of 40°C held for 2-5 minutes, followed by a ramp up to 230-240°C at 4-5°C/min.[1][5]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[3]
-
Mass Scan Range: m/z 30-350.[1]
-
Ion Source Temperature: 230°C.[3]
-
Quadrupole Temperature: 150°C.[3]
-
Method Selection Workflow
The selection of the most appropriate analytical technique is a critical step in the research process. The following diagram illustrates a logical workflow for choosing between UPLC-MS/MS and GC-MS for pyrazine analysis.
Caption: Decision workflow for selecting between UPLC-MS/MS and GC-MS.
Conclusion
Both UPLC-MS/MS and GC-MS are robust and reliable techniques for the analysis of pyrazines. GC-MS remains the gold standard for volatile pyrazines due to its high sensitivity.[3] However, UPLC-MS/MS offers a compelling alternative, especially for less volatile or thermally labile pyrazines, and can simplify sample preparation by allowing for the direct injection of liquid samples.[1] The ultimate choice of method should be guided by the specific analytical requirements, including the nature of the pyrazines, the sample matrix, the need for sensitivity, and available instrumentation.
References
- 1. benchchem.com [benchchem.com]
- 2. Characterization of the content characteristics of pyrazines and volatile phenols in Chinese Baijiu Daqu by QuEChERS-UPLC-MS/MS approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Establishment of a QuEChERS-UPLC-MS/MS Method for Simultaneously Detecting Tolfenpyrad and Its Metabolites in Tea [mdpi.com]
A Comparative Guide to the Cross-Validation of Methods for Analyzing Volatile Compounds
For Researchers, Scientists, and Drug Development Professionals
The analysis of volatile organic compounds (VOCs) is a critical aspect of research and development across various fields, including pharmaceuticals, food science, and environmental monitoring. The selection of an appropriate analytical method is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison of common techniques used for the analysis of volatile compounds, with a focus on cross-validation aspects, data presentation, and detailed experimental protocols.
Comparison of Key Analytical Techniques
The selection of a method for volatile compound analysis is often a trade-off between sensitivity, speed, and the chemical nature of the analytes. Headspace (HS) sampling techniques coupled with gas chromatography-mass spectrometry (GC-MS) are the most prevalent methods.[1][2] Recent advancements have introduced variations to the traditional headspace and solid-phase microextraction (SPME) methods, offering improved performance.
| Method | Principle | Advantages | Disadvantages | Typical Applications |
| Static Headspace (SHS)-GC-MS | The gaseous phase (headspace) in equilibrium with a solid or liquid sample in a sealed vial is injected into the GC-MS.[3] | Simple, automated, and solvent-free.[4] Good for highly volatile compounds. | Lacks the sensitivity needed for certain flavor volatiles.[5] Limited by the equilibrium concentration in the headspace. | Analysis of residual solvents in pharmaceuticals, screening of highly volatile compounds.[6] |
| Dynamic Headspace (Purge and Trap)-GC-MS | An inert gas is passed through the sample, and the purged volatiles are trapped on an adsorbent material before being thermally desorbed into the GC-MS.[2] | More sensitive than static headspace due to the concentration step.[6] Suitable for a wide range of volatiles. | More complex setup and potential for analyte breakthrough if the trap capacity is exceeded. | Environmental analysis of VOCs in water and soil, analysis of low-concentration volatiles in various matrices.[2] |
| Headspace Solid-Phase Microextraction (HS-SPME)-GC-MS | A fused-silica fiber coated with a stationary phase is exposed to the headspace of a sample. Analytes partition onto the fiber and are then thermally desorbed in the GC injector.[7] | Simple, solvent-free, and offers analyte preconcentration, leading to higher sensitivity than SHS.[4][5] A wide variety of fiber coatings allows for selectivity.[7] | Fiber capacity is limited, which can lead to competitive adsorption.[8] Fiber lifetime can be a concern. | Flavor and fragrance analysis, quality control of food and beverages, biomedical diagnostics.[9][10] |
| SPME-Arrow-GC-MS | A more robust version of SPME with a larger sorbent volume and a protective steel cannula.[8] | Higher sensitivity and reproducibility compared to conventional SPME.[4][8] The larger sorbent volume allows for the detection of a wider range of compounds.[4] | Newer technology, so it may be less widely available and more expensive. | Analysis of complex fermented foods and other matrices where higher sensitivity is required.[4] |
| Headspace Stir Bar Sorptive Extraction (HSSE)-GC-MS | A magnetic stir bar coated with a thick layer of polydimethylsiloxane (B3030410) (PDMS) is used to extract analytes from the headspace.[8] | Offers significantly higher sensitivity (50-250 times) than SPME due to the larger sorbent volume.[8] | Longer extraction times may be required.[8] The PDMS coating has a selective affinity for nonpolar compounds.[8] | Analysis of trace-level volatile and semi-volatile compounds in various matrices. |
| Gas Chromatography-Olfactometry (GC-O) | The effluent from the GC column is split, with one portion going to a standard detector (like MS) and the other to a sniffing port where a human assessor identifies and characterizes odors.[11] | Directly links analytical data with sensory perception, identifying odor-active compounds.[12] Can detect compounds below the instrumental detection limit of the MS.[12] | Subjective and requires trained panelists.[11] Does not provide structural information on its own. | Flavor and fragrance research, identifying off-odors in products, and characterizing aroma profiles.[13][14] |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for the reproducibility and cross-validation of results. Below are representative protocols for common HS-SPME-GC-MS and Dynamic Headspace analysis.
Headspace Solid-Phase Microextraction (HS-SPME)-GC-MS Protocol
This protocol is a generalized procedure and should be optimized for specific applications.
-
Sample Preparation :
-
Accurately weigh or measure the sample (e.g., 1-5 g of solid or 1-5 mL of liquid) into a headspace vial (e.g., 20 mL).[15]
-
For solid samples, homogenization may be required.[16]
-
Addition of a salt solution (e.g., NaCl) can be used to increase the volatility of some compounds.[17]
-
Add an internal standard for quantification.[15]
-
Seal the vial with a PTFE/silicone septum.
-
-
HS-SPME Extraction :
-
Fiber Selection : Choose a fiber coating based on the polarity and volatility of the target analytes (e.g., PDMS for nonpolar, DVB/CAR/PDMS for a broader range of volatiles).[7][18]
-
Pre-incubation : Place the vial in an autosampler or heating block and incubate at a specific temperature (e.g., 35-60°C) for a set time (e.g., 10-15 min) to allow the sample to equilibrate.[7][15]
-
Extraction : Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 15-45 min) at a constant temperature.[7][16] Agitation can improve extraction efficiency.[15]
-
-
GC-MS Analysis :
-
Desorption : Immediately after extraction, insert the fiber into the hot injector of the GC (e.g., 240-250°C) for a set time (e.g., 1-5 min) to thermally desorb the analytes.[7][19]
-
GC Separation : Use an appropriate capillary column (e.g., DB-5MS) and temperature program to separate the volatile compounds.[20]
-
MS Detection : Operate the mass spectrometer in full scan mode for identification of unknown compounds or in selected ion monitoring (SIM) mode for targeted quantification.[21]
-
Dynamic Headspace (Purge and Trap)-GC-MS Protocol
-
Sample Preparation :
-
Purge and Trap :
-
An inert gas (e.g., helium) is bubbled through the sample at a controlled flow rate.[2]
-
The purged volatiles are carried out of the vessel and onto an adsorbent trap.
-
The trap is then rapidly heated to desorb the analytes.
-
-
GC-MS Analysis :
-
The desorbed analytes are transferred to the GC column for separation and subsequent detection by the mass spectrometer.
-
Logical Workflow for Method Selection and Cross-Validation
The selection of an appropriate analytical method involves a systematic process of evaluating the sample matrix, target analytes, and the desired level of sensitivity and selectivity. Cross-validation between different methods can provide a higher degree of confidence in the analytical results.
Caption: Workflow for selecting and cross-validating analytical methods.
Comparative Workflow of Headspace Techniques
This diagram illustrates the procedural differences between Static Headspace, Dynamic Headspace, and HS-SPME techniques.
Caption: Comparison of headspace sampling workflows.
References
- 1. alfachemic.com [alfachemic.com]
- 2. 揮発性有機化合物分析 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Static headspace versus head space solid-phase microextraction (HS-SPME) for the determination of volatile organochlorine compounds in landfill leachates by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Volatile Organic Compound (VOC) Testing and Analysis [intertek.com]
- 7. repositorio.unesp.br [repositorio.unesp.br]
- 8. Headspace-based approaches for volatile analysis: A review -Analytical Science and Technology | Korea Science [koreascience.kr]
- 9. Food Science of Animal Resources [kosfaj.org]
- 10. Apple Academic Press [appleacademicpress.com]
- 11. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
- 12. aidic.it [aidic.it]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. terroirsdumondeeducation.com [terroirsdumondeeducation.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Frontiers | Headspace Solid-Phase Microextraction Followed by Gas Chromatography-Mass Spectrometry as a Powerful Analytical Tool for the Discrimination of Truffle Species According to Their Volatiles [frontiersin.org]
- 17. Optimization of SPME with GCMS Analysis of Volatile Organic Chemical Residues in Textiles | Scientific.Net [scientific.net]
- 18. scielo.br [scielo.br]
- 19. mdpi.com [mdpi.com]
- 20. Analysis of Volatile Compounds’ Changes in Rice Grain at Different Ripening Stages via HS-SPME-GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 21. files.core.ac.uk [files.core.ac.uk]
Safety Operating Guide
Safe Disposal of 2-Ethyl-3-methylpyrazine-d3: A Guide for Laboratory Professionals
For immediate release:
This document provides essential safety and logistical information for the proper disposal of 2-Ethyl-3-methylpyrazine-d3, a deuterated compound used in research and development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance.
I. Pre-Disposal Safety and Handling
Prior to disposal, it is imperative to handle this compound with appropriate care, recognizing its potential hazards. The non-deuterated form, 2-Ethyl-3-methylpyrazine, is classified as a flammable liquid and is harmful if swallowed.[1][2][3] It can also cause skin and eye irritation.[2][3]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[1][4]
-
Hand Protection: Use appropriate chemical-resistant gloves.[1]
-
Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[1]
-
Respiratory Protection: In case of inadequate ventilation, use a suitable respirator with an appropriate filter (e.g., ABEK type).[4]
Handling Precautions:
-
Keep away from heat, sparks, open flames, and hot surfaces.[1][2]
-
Use only non-sparking tools and take precautionary measures against static discharge.[1]
-
Ensure adequate ventilation in the handling area.[1]
-
Avoid breathing vapors or mist.[2]
-
Do not ingest or allow contact with eyes, skin, and clothing.[5]
II. Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.
Spill Cleanup Procedures:
-
Eliminate Ignition Sources: Immediately remove all sources of ignition from the area.[1][6]
-
Ventilate the Area: Ensure the space is well-ventilated.
-
Contain the Spill: Use an inert absorbent material such as sand, silica (B1680970) gel, or universal binder to soak up the spill.[1][2][5]
-
Collect Waste: Carefully sweep or shovel the absorbed material into a suitable, closed container for disposal.[1][5]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then wash with soap and water.
-
Dispose of Waste: All contaminated materials, including absorbent and cleaning supplies, must be disposed of as hazardous waste.[2]
III. Disposal Procedures
Proper disposal of this compound and its contaminated waste is crucial. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][3][6]
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Waste Storage:
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[1]
-
The storage area should be clearly marked as a hazardous waste accumulation point.
-
-
Engage a Licensed Waste Disposal Contractor:
-
Documentation:
-
Maintain detailed records of the waste generated, including the quantity, date of generation, and disposal manifest provided by the waste contractor.
-
IV. Quantitative Data Summary
The following table summarizes key quantitative data for the non-deuterated form, 2-Ethyl-3-methylpyrazine, which is expected to be comparable to its deuterated analog.
| Property | Value |
| Flash Point | 58.9 °C (138.0 °F) - closed cup[4] |
| Boiling Point | 57 °C at 10 mmHg[4] |
| Density | 0.987 g/mL at 25 °C[4] |
| Acute Oral Toxicity (LD50) | 600 mg/kg (rat)[2] |
V. Disposal Workflow Diagram
The following diagram illustrates the proper disposal workflow for this compound.
Caption: Figure 1 outlines the key steps from preparation and waste collection to the final disposal of this compound.
Disclaimer: This information is intended as a guide and should be supplemented by a thorough review of the complete Safety Data Sheet (SDS) and consultation with your institution's Environmental Health and Safety (EHS) department. Always adhere to local, state, and federal regulations regarding chemical waste disposal.
References
Essential Safety and Logistical Information for Handling 2-Ethyl-3-methylpyrazine-d3
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of specialized chemical reagents is paramount. This document provides critical safety protocols, operational guidance, and disposal plans for 2-Ethyl-3-methylpyrazine-d3, a deuterated aromatic compound. Adherence to these procedures is essential to maintain the chemical and isotopic integrity of the compound while ensuring personnel safety.
Hazard Identification and Personal Protective Equipment (PPE)
2-Ethyl-3-methylpyrazine is classified as a flammable liquid and is harmful if swallowed. It can cause severe skin burns and eye damage[1][2]. The deuterated form, this compound, should be handled with the same precautions. The following table summarizes the required personal protective equipment.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles or Face Shield | Chemical splash goggles or safety glasses meeting ANSI Z.87.1 1989 standard. A face shield worn over safety glasses is required when there is a risk of splashing[3][4]. |
| Hand Protection | Chemical-Resistant Gloves | Wear appropriate protective gloves. Disposable nitrile gloves offer short-term protection against a range of chemicals[3][4]. For prolonged contact, consult the glove manufacturer's resistance guide. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat (e.g., Nomex®) should be worn and fully buttoned to cover as much skin as possible. Avoid polyester (B1180765) or acrylic fabrics[4]. |
| Respiratory Protection | Respirator | If engineering controls (e.g., fume hood) are not sufficient to maintain exposure below permissible limits, a respirator is required. Use requires a formal respiratory protection program, including fit testing and training[4][5]. |
| Footwear | Closed-Toe Shoes | Appropriate shoes that cover the entire foot are mandatory. |
Operational Plan: Handling and Storage
Due to the hygroscopic nature of deuterated compounds and their susceptibility to hydrogen-deuterium (H-D) exchange with atmospheric moisture, specific handling procedures are necessary to maintain isotopic purity[6][7].
Experimental Protocols:
-
Acclimatization: Before use, allow the sealed container of this compound to equilibrate to room temperature for at least 30 minutes. This crucial step prevents condensation from forming on the cold compound upon opening[7].
-
Inert Atmosphere: All manipulations should be performed under a dry, inert atmosphere, such as nitrogen or argon, to prevent isotopic dilution and chemical degradation[6][7][8]. A glove box or a gentle stream of inert gas is recommended.
-
Weighing and Solution Preparation:
-
Carefully open the container in the inert atmosphere.
-
Accurately weigh the desired amount using a calibrated analytical balance.
-
Dissolve the compound in a suitable high-purity solvent (e.g., methanol, acetonitrile) within a Class A volumetric flask[7].
-
Cap the flask securely and mix thoroughly by inversion.
-
-
Storage:
-
Short-term: Store in a tightly sealed container, such as an amber vial with a PTFE-lined cap, in a cool (refrigeration at 2-8 °C is often sufficient), dry, and dark place[7][8].
-
Long-term: For extended storage, freezing at -20 °C or -80 °C is recommended to minimize degradation[6].
-
Always store under an inert atmosphere.
-
Disposal Plan
Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal[3].
-
Waste Collection:
-
Collect all waste containing this compound, including contaminated solvents and absorbent materials, in a designated, properly labeled, and sealed hazardous waste container.
-
Do not mix with incompatible waste streams.
-
-
Spill Management:
-
In case of a spill, remove all sources of ignition[3].
-
Use non-sparking tools and explosion-proof equipment for cleanup[3].
-
Absorb the spill with an inert material (e.g., sand, silica (B1680970) gel, or universal binder) and place it in a suitable, closed container for disposal[1][3].
-
-
Container Disposal: Empty containers may retain product residue (liquid and/or vapor) and can be dangerous. Do not reuse empty containers. Dispose of them as hazardous waste according to institutional and regulatory guidelines[3][9].
Visual Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for handling this compound.
References
- 1. prod.adv-bio.com [prod.adv-bio.com]
- 2. synerzine.com [synerzine.com]
- 3. fishersci.com [fishersci.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. pharmastate.academy [pharmastate.academy]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. diffusions-aromatiques.fr [diffusions-aromatiques.fr]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
